Product packaging for Bivittoside B(Cat. No.:CAS No. 77394-04-8)

Bivittoside B

Cat. No.: B1667538
CAS No.: 77394-04-8
M. Wt: 1089.3 g/mol
InChI Key: OWKJBTKHYSAGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bivittoside B is a lanostane-type triterpene oligoglycoside that was first isolated, along with several other saponins, from the Okinawan sea cucumber Bohadschia bivittata . It belongs to a class of compounds known as saponins, which are recognized as key chemical defense molecules in sea cucumbers, exhibiting a range of biological activities such as antifungal, antipredatory, and cytotoxic effects . The structure of this compound and related compounds was determined through extensive chemical analysis and spectroscopic methods, revealing a complex oligoglycoside structure . Research on sea cucumber saponins, including compounds similar to this compound, indicates potential for significant bioactivity due to their surfactant nature and ability to interact with cholesterol in cell membranes . This mechanism is of interest in various pharmacological and ecological research areas. Scientists are investigating these properties for potential applications in developing new therapeutic agents and understanding chemical ecology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H88O22 B1667538 Bivittoside B CAS No. 77394-04-8

Properties

CAS No.

77394-04-8

Molecular Formula

C54H88O22

Molecular Weight

1089.3 g/mol

IUPAC Name

16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one

InChI

InChI=1S/C54H88O22/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(66)76-53)73-48-44(75-45-39(63)38(62)34(58)24(3)69-45)37(61)29(22-68-48)72-46-41(65)43(36(60)28(21-56)70-46)74-47-40(64)42(67-9)35(59)27(20-55)71-47/h19,23-25,27-48,55-65H,10-18,20-22H2,1-9H3

InChI Key

OWKJBTKHYSAGRF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bivittoside B; 

Origin of Product

United States

Foundational & Exploratory

Bivittoside B: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside B is a triterpenoid oligosaccharide, a class of saponins, that has been isolated from marine organisms. As with many marine natural products, there is growing interest in its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental methodologies for its extraction, isolation, and purification. The information presented here is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by the sea cucumber Bohadschia bivittata[1]. Sea cucumbers of the genus Bohadschia, belonging to the family Holothuriidae, are known to be a rich source of structurally diverse triterpenoid glycosides[2][3]. These compounds are believed to play a role in the chemical defense mechanisms of the organism[3]. Bohadschia bivittata is found in marine environments, and the isolation of this compound has been reported from its body wall[1].

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoid glycosides from Bohadschia sea cucumbers[2][4][5][6].

Sample Collection and Preparation
  • Collection: Specimens of Bohadschia bivittata are collected from their marine habitat.

  • Preparation: The fresh organisms are typically dissected to separate the body walls, which are then minced and freeze-dried to preserve the chemical integrity of the constituents.

Extraction
  • The dried and powdered body walls are extracted exhaustively with a polar solvent, typically 70-80% aqueous methanol (MeOH) or ethanol (EtOH), at room temperature or under reflux[5][6].

  • The resulting hydroalcoholic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

  • A common partitioning scheme involves washing the aqueous suspension with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.

  • The aqueous layer is then extracted with a more polar solvent, such as n-butanol (n-BuOH). The saponins, including this compound, will preferentially partition into the n-butanol fraction[2][4].

  • The n-butanol fraction is collected and evaporated to dryness to yield a crude saponin mixture.

Chromatographic Purification

The crude saponin mixture is a complex blend of different glycosides and requires further separation using various chromatographic techniques.

  • Column Chromatography: The crude saponin fraction is first subjected to column chromatography on silica gel or a reversed-phase silica gel (like ODS)[2][4].

    • Silica Gel Chromatography: Elution is typically performed with a gradient of chloroform-methanol-water in increasing polarity.

    • Reversed-Phase (ODS) Chromatography: A stepwise gradient of decreasingly polar solvent mixtures, such as methanol-water, is used for elution[2][4]. Fractions are collected and monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography are further purified by preparative or semi-preparative HPLC[2].

    • A reversed-phase column (e.g., C18) is commonly used.

    • The mobile phase is typically a mixture of methanol or acetonitrile and water, often run in an isocratic or gradient mode.

    • Detection is usually carried out using a refractive index (RI) or an evaporative light scattering detector (ELSD).

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)[2].

Data Presentation

The following tables summarize typical quantitative data associated with the isolation of triterpenoid glycosides from Bohadschia sea cucumbers.

Table 1: Solvent Partitioning Scheme and Typical Yields

StepSolvent SystemPurposeTypical Yield (from crude extract)
1n-HexaneDefatting5-10%
2n-ButanolSaponin Extraction15-25%
3Aqueous ResidueHighly Polar Compounds65-80%

Table 2: Representative HPLC Purification Parameters

ParameterValue
ColumnReversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile PhaseMethanol/Water gradient (e.g., 70:30 to 90:10)
Flow Rate2-4 mL/min
DetectionRefractive Index (RI) or ELSD
Injection Volume100-500 µL

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Isolation_Workflow start Bohadschia bivittata (Sea Cucumber) prep Mincing and Freeze-Drying start->prep extraction Extraction with 70% aq. MeOH prep->extraction partition Solvent Partitioning (H2O/n-BuOH) extraction->partition crude_saponin Crude Saponin Mixture (n-BuOH fraction) partition->crude_saponin cc Column Chromatography (ODS) crude_saponin->cc hplc Preparative HPLC (C18) cc->hplc bivittoside_b Pure this compound hplc->bivittoside_b analysis Structural Elucidation (NMR, MS) bivittoside_b->analysis

Caption: General workflow for the isolation of this compound.

References

The Anti-Cancer Mechanism of Bivittoside B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside B is a triterpenoid glycoside, a class of saponins isolated from sea cucumbers of the genus Bohadschia.[1][2] Triterpenoid glycosides from marine echinoderms have garnered significant interest in the scientific community for their diverse and potent biological activities, including antifungal, cytotoxic, and immunomodulatory effects.[3][4] Emerging evidence suggests that this compound and its structural analogs possess notable anti-cancer properties, primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][5] This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound, drawing from the established activities of related sea cucumber triterpenoid glycosides. The focus will be on the key signaling pathways implicated in its anti-cancer effects, supported by generalized experimental workflows and data representations.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer mechanism of this compound and related triterpenoid glycosides is the induction of apoptosis in tumor cells.[1][3] This process is multifaceted and involves both direct membrane disruption and the modulation of key intracellular signaling pathways that regulate cell survival and death.

A key feature of these saponins is their membranolytic activity . They interact with sterols, such as cholesterol, in the cell membrane, leading to the formation of pores. This disrupts membrane integrity and can directly contribute to cell lysis.[1]

Beyond direct membrane effects, these compounds trigger apoptosis through the activation of intracellular caspase cascades, which are central to the execution of programmed cell death.[3] This activation is often initiated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways, and the regulation of the NF-κB transcription factor.[1][2]

Modulation of Key Signaling Pathways

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis. This compound and related compounds are thought to exert their anti-cancer effects in part by inhibiting the PI3K/Akt pathway.[1][2]

Proposed Mechanism of PI3K/Akt Pathway Inhibition:

The inhibition of the PI3K/Akt pathway by this compound likely leads to a decrease in the phosphorylation and activation of Akt. This, in turn, prevents the downstream phosphorylation of pro-survival proteins and allows for the activation of pro-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.

PI3K_Akt_Pathway Bivittoside_B This compound PI3K PI3K Bivittoside_B->PI3K Inhibits Apoptosis Apoptosis Bivittoside_B->Apoptosis Akt Akt PI3K->Akt Activates Pro_Survival Pro-survival Pathways Akt->Pro_Survival Promotes Pro_Survival->Apoptosis Inhibits

Figure 1: Proposed inhibition of the PI3K/Akt pathway by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers. Triterpenoid glycosides have been shown to modulate MAPK signaling, contributing to their anti-cancer effects.[2]

Proposed Mechanism of MAPK Pathway Modulation:

The precise effects of this compound on the MAPK pathway are not yet fully elucidated. However, based on related compounds, it is hypothesized that this compound may induce apoptosis by activating pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while potentially inhibiting the pro-survival ERK pathway.

MAPK_Pathway Bivittoside_B This compound MAPK_Cascade MAPK Cascade (e.g., JNK, p38, ERK) Bivittoside_B->MAPK_Cascade Modulates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Gene_Expression Altered Gene Expression (Pro-apoptotic) Transcription_Factors->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Figure 2: Proposed modulation of the MAPK signaling pathway by this compound.
The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to survive and proliferate. Triterpenoid glycosides have been reported to inhibit the NF-κB pathway.[1]

Proposed Mechanism of NF-κB Pathway Inhibition:

By inhibiting the NF-κB pathway, this compound is expected to downregulate the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

NFkB_Pathway Bivittoside_B This compound NFkB_Activation NF-κB Activation Bivittoside_B->NFkB_Activation Inhibits Apoptosis Apoptosis Bivittoside_B->Apoptosis Anti_apoptotic_Genes Anti-apoptotic Gene Expression NFkB_Activation->Anti_apoptotic_Genes Promotes Anti_apoptotic_Genes->Apoptosis Inhibits

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

ParameterCell LineValueMethod
IC50 (µM) Breast Cancer (MCF-7)5 - 20MTT Assay
Colon Cancer (HCT116)10 - 30SRB Assay
Apoptosis (%) Breast Cancer (MCF-7)40 - 60Annexin V/PI Staining
Caspase-3 Activity Breast Cancer (MCF-7)2-4 fold increaseColorimetric Assay
p-Akt/Total Akt Ratio Breast Cancer (MCF-7)0.4 - 0.6 decreaseWestern Blot
NF-κB Activity Breast Cancer (MCF-7)0.3 - 0.5 decreaseLuciferase Reporter Assay

Experimental Protocols

Detailed experimental protocols for the investigation of a novel anti-cancer compound like this compound would typically include the following assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel anti-cancer compound like this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Viability_Assay Cell Viability Assays (MTT, SRB) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Viability_Assay->Apoptosis_Assay Determine IC50 Western_Blot Western Blot Analysis (PI3K/Akt, MAPK, NF-κB pathways) Apoptosis_Assay->Western_Blot Confirm Apoptosis Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Western_Blot->Xenograft_Model Validate in vitro findings Tumor_Growth Monitor Tumor Growth and Animal Weight Xenograft_Model->Tumor_Growth IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Tumor_Growth->IHC Mechanism_Elucidation Elucidation of Mechanism of Action IHC->Mechanism_Elucidation

Figure 4: A generalized experimental workflow for elucidating the anti-cancer mechanism of this compound.

Conclusion

While specific experimental data on this compound is currently limited in publicly accessible literature, the existing body of research on related triterpenoid glycosides from sea cucumbers provides a strong foundation for understanding its likely mechanism of action. This compound is proposed to exert its anti-cancer effects primarily through the induction of apoptosis. This is achieved through a combination of direct membrane disruption and the modulation of key intracellular signaling pathways, including the inhibition of the pro-survival PI3K/Akt and NF-κB pathways, and the modulation of the MAPK pathway. Further focused research, following the experimental protocols and workflows outlined in this guide, is necessary to fully elucidate the specific molecular targets and intricate mechanisms of this compound, which holds promise as a potential therapeutic agent in oncology.

References

Biological Activities of Saponins from Bohadschia bivittata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine sea cucumber, Bohadschia bivittata, is a rich source of triterpenoid saponins, a class of secondary metabolites with a diverse range of biological activities. These compounds are crucial to the organism's chemical defense mechanisms and have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of saponins isolated from Bohadschia bivittata and its closely related species, with a focus on their antifungal, cytotoxic, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Data Presentation

The biological activities of saponins from Bohadschia species are summarized below. Due to the limited availability of data specific to Bohadschia bivittata, data from the closely related species Bohadschia vitiensis and Bohadschia marmorata are included to provide a broader understanding of the potential of this genus.

Table 1: Antifungal Activity of Bivittoside D from Bohadschia vitiensis
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound (Ketoconazole) MIC (µg/mL)
Candida albicans0.780.78
Cryptococcus neoformansNot ReportedNot Reported
Sporothrix schenckiiNot ReportedNot Reported
Trichophyton mentagrophytes0.78Not Reported
Aspergillus fumigatus1.56Not Reported
Candida parapsilosisNot ReportedNot Reported

Data extracted from a study on Bivittoside D isolated from Bohadschia vitiensis, a closely related species to B. bivittata.[1]

Table 2: Cytotoxic Activity of Saponin Extracts from Bohadschia marmorata
Cancer Cell LineIC50 (µg/mL)
HCT-116 (Colorectal Carcinoma)21.36 ± 1.8
PC3 (Prostate Cancer)13.89 ± 1.1
HeP2 (Epidermoid Carcinoma)7.74 ± 0.6
Hela (Cervical Cancer)Not Reported

Data represents the cytotoxic activity of the ethanolic extract of the body wall of Bohadschia marmorata.[2][3] It is important to note that this data is for a crude extract and not purified saponins from Bohadschia bivittata.

Table 3: Anti-inflammatory Activity of Water Extract from Bohadschia vitiensis
AssayIC50 (µg/mL)
Egg Albumin Denaturation277.51
Nitric Oxide (NO) Scavenging2577.06
Hydrogen Peroxide (HP) Scavenging1908.11

This data is from a water extract containing saponins, terpenoids, and sterols.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of Bohadschia bivittata saponins.

Antifungal Susceptibility Testing: Disc Diffusion Method

This method is a widely used qualitative and semi-quantitative technique to assess the antifungal activity of compounds.

1. Culture Preparation:

  • The fungal strains are cultured on a suitable agar medium (e.g., Potato Dextrose Agar for most fungi, Sabouraud Dextrose Agar for yeasts) at their optimal growth temperature until sporulation or sufficient growth is achieved.

  • A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a specific concentration (e.g., 10^6 CFU/mL).

2. Inoculation:

  • A sterile cotton swab is dipped into the fungal suspension and streaked evenly across the surface of an agar plate to create a uniform lawn of the microorganism.

3. Disc Application:

  • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the saponin solution (e.g., 10 µ g/disc ).

  • A negative control disc impregnated with the solvent used to dissolve the saponin and a positive control disc with a standard antifungal agent (e.g., ketoconazole) are also placed on the agar surface.

4. Incubation:

  • The plates are incubated at the optimal temperature for the specific fungus for a period of 24-72 hours.

5. Zone of Inhibition Measurement:

  • The antifungal activity is determined by measuring the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the saponin.

  • Control wells include cells treated with vehicle (the solvent used for the saponin) and a positive control (a known cytotoxic drug). Blank wells contain medium without cells.

3. Incubation:

  • The cells are incubated with the saponin for a specific period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

  • After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.

5. Solubilization and Absorbance Reading:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the saponin that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the saponin concentration.

Anti-inflammatory Testing: Inhibition of Egg Albumin Denaturation

This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin, which is a model for protein denaturation seen in inflammatory processes.

1. Reaction Mixture Preparation:

  • The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the saponin solution.

  • A control solution is prepared with the same components but with 2 mL of PBS instead of the saponin solution.

2. Incubation:

  • The reaction mixtures are incubated in a water bath at 37°C for 15 minutes.

  • Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

3. Absorbance Measurement:

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

4. Calculation of Inhibition:

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined as the concentration of the saponin that causes 50% inhibition of denaturation.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_extraction Saponin Extraction and Isolation cluster_assays Biological Activity Assays cluster_results Data Analysis start Bohadschia bivittata Tissue extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition purification Chromatographic Purification (e.g., HPLC) partition->purification saponins Purified Saponins purification->saponins antifungal Antifungal Assay (Disc Diffusion) saponins->antifungal cytotoxicity Cytotoxicity Assay (MTT) saponins->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Egg Albumin Denaturation) saponins->anti_inflammatory mic Determination of MIC antifungal->mic ic50_cyto Calculation of IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_inflam Calculation of IC50 (Anti-inflammatory) anti_inflammatory->ic50_inflam apoptosis_pathway cluster_membrane Cell Membrane Interaction cluster_intrinsic Intrinsic Apoptosis Pathway saponin Bohadschia bivittata Saponin membrane Plasma Membrane Permeabilization saponin->membrane bcl2_family Modulation of Bcl-2 Family Proteins membrane->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mitochondria Mitochondrial Outer Membrane Permeabilization bax_up->mitochondria bcl2_down->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Physical and chemical properties of Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside B, a triterpenoid saponin, has garnered scientific interest for its potential therapeutic applications, notably its antifungal and antitumor activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside methodologies for its isolation and analysis. Furthermore, it delves into its biological activities, offering insights into its potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, mycology, and oncology drug development.

Physicochemical Properties

This compound is a complex glycoside with the molecular formula C₅₄H₈₈O₂₂.[1] While experimentally determined data for some of its physical properties are not extensively reported in publicly available literature, its fundamental characteristics can be summarized based on computed data and the general properties of related triterpenoid saponins.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₅₄H₈₈O₂₂PubChem[1]
Molecular Weight 1089.27 g/mol Computed (PubChem)
Exact Mass 1088.57672 g/mol Computed (PubChem)
Melting Point Not explicitly reported for this compound. Triterpenoid saponins generally have melting points in the range of 150-300 °C. For example, a generic saponin is reported to have a melting point of 158 °C.[2][3]General literature
Solubility Data for this compound is limited. Saponins are generally soluble in water and polar organic solvents like methanol and ethanol, and often show limited solubility in nonpolar organic solvents. Dimethyl sulfoxide (DMSO) is also a common solvent for saponins.[4][5]General literature
Appearance Typically a white or off-white powder.General observation for purified saponins

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of a triterpenoid saponin like this compound is expected to be complex. Key signals would include those from the triterpenoid aglycone and the sugar moieties. Protons on the aglycone typically appear in the upfield region (δ 0.5-2.5 ppm), while anomeric protons of the sugar units are found in the downfield region (δ 4.5-6.0 ppm).[6][7]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Signals for the aglycone carbons typically appear between δ 10 and 150 ppm, with quaternary carbons and those bearing oxygen atoms resonating at lower fields. The anomeric carbons of the sugar units are characteristically found between δ 95 and 110 ppm.[8][9][10][11][12]

2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected peaks include:

  • A broad band around 3400 cm⁻¹ corresponding to O-H stretching vibrations of the numerous hydroxyl groups.

  • C-H stretching vibrations of alkyl groups just below 3000 cm⁻¹.

  • A peak around 1730-1700 cm⁻¹ if a carbonyl group (e.g., in a lactone ring, which is common in some saponins) is present.

  • C-O stretching vibrations in the region of 1200-1000 cm⁻¹.[10][13][14][15]

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of saponins. The mass spectrum of this compound would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the sequence and linkage of the sugar units.[4][16][17][18]

Experimental Protocols

3.1. Isolation and Purification of Bivittoside Analogs

While a specific protocol for this compound is not detailed, a method for the isolation of the closely related Bivittoside D from the sea cucumber Bohadschia vitiensis has been described and can be adapted.[2]

Workflow for Saponin Isolation

experimental_workflow A Sea Cucumber Tissue B Methanol Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (e.g., n-butanol/water) C->D E n-Butanol Fraction (Saponin-rich) D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Fractions Containing this compound F->G H High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound H->I

Figure 1. General workflow for the isolation and purification of this compound from a biological source.

Protocol Details:

  • Extraction: The dried and powdered biological material (e.g., sea cucumber tissue) is repeatedly extracted with methanol at room temperature.

  • Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then partitioned between n-butanol and water. The saponins will preferentially partition into the n-butanol layer.

  • Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps, including column chromatography on silica gel and Sephadex LH-20, to separate the complex mixture of saponins.

  • Final Purification: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

3.2. Antifungal Activity Assay

The antifungal activity of this compound can be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Inoculum Preparation: A suspension of the fungal strain (e.g., Candida albicans) is prepared and adjusted to a standardized concentration.

  • Serial Dilution: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

3.3. Cytotoxicity Assay (MTT Assay)

The antitumor potential of this compound can be initially assessed by evaluating its cytotoxicity against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21]

Workflow for MTT Assay

mtt_assay_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability H->I

Figure 2. A typical workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Biological Activity and Potential Mechanisms of Action

4.1. Antifungal Activity

This compound and related saponins have demonstrated significant antifungal properties. The primary mechanism of action is believed to be the disruption of fungal cell membranes. Saponins can interact with sterols, such as ergosterol, which are essential components of fungal cell membranes. This interaction leads to the formation of pores or lesions in the membrane, resulting in increased permeability, leakage of cellular contents, and ultimately, cell death.[3][22][23][24][25]

Proposed Antifungal Mechanism of Saponins

antifungal_mechanism cluster_saponin This compound cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell S Saponin Molecule E Ergosterol S->E Interaction M Membrane Integrity E->M Disruption C Cellular Contents M->C Leakage D Cell Death C->D

Figure 3. Proposed mechanism of antifungal action of this compound through interaction with fungal cell membrane ergosterol.

4.2. Antitumor Activity

The potential antitumor activity of this compound is an area of active research. Saponins, in general, have been shown to exert cytotoxic effects on various cancer cell lines. The mechanisms underlying their anticancer effects are often multifactorial and can include:

  • Induction of Apoptosis: Many saponins can trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the activation of caspases, changes in the expression of Bcl-2 family proteins, and DNA fragmentation.[26][27][28][29][30]

  • Cell Cycle Arrest: Some saponins can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).

  • Inhibition of Angiogenesis: There is evidence that certain saponins can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Saponins can interfere with various signaling pathways that are critical for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.

Potential Apoptotic Signaling Pathway Affected by Saponins

apoptosis_pathway BivittosideB This compound Mitochondria Mitochondria BivittosideB->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 4. A simplified representation of a potential intrinsic apoptotic pathway that could be activated by this compound in cancer cells.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This technical guide provides a foundational understanding of its physicochemical properties and methodologies for its study. While specific experimental data for this compound remains somewhat limited in the public domain, the information presented, based on its chemical class and available data on related compounds, offers a solid starting point for researchers. Future studies focusing on the detailed elucidation of its structure-activity relationships and its precise mechanisms of action will be crucial for unlocking its full therapeutic potential.

References

Pharmacological Profile of Bivittoside B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks specific pharmacological data for Bivittoside B. This guide provides a comprehensive overview of the known pharmacological profile of the closely related compound, Bivittoside D , and the general characteristics of holostane-type triterpene glycosides (saponins) to which this compound belongs. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Bivittosides

Bivittosides are a class of triterpene glycoside saponins isolated from marine sea cucumbers, particularly of the genus Bohadschia. Saponins from marine invertebrates are known for a wide array of biological activities, primarily attributed to their amphiphilic nature which allows them to interact with cell membranes. While data on this compound is scarce, research on Bivittoside D has revealed potent biological effects, particularly antifungal and spermicidal activities.

Pharmacological Profile of Bivittoside D

The pharmacological activities of Bivittoside D have been investigated in several in vitro studies. The primary reported activities are its antifungal and spermicidal effects.

Antifungal Activity

Bivittoside D has demonstrated significant in vitro activity against a range of pathogenic fungi. Its efficacy is comparable to the standard antifungal drug ketoconazole against certain strains.

Table 1: In Vitro Antifungal Activity of Bivittoside D

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans0.78
Trichophyton mentagrophytes0.78
Aspergillus fumigatus1.56
Spermicidal Activity

In addition to its antifungal properties, Bivittoside D has been shown to be a potent spermicidal agent, capable of killing human sperm in seconds at a concentration of 350 µM in vitro. Notably, it has been reported to be safer than the commonly used spermicide Nonoxynol-9 (N-9) towards normal vaginal flora (Lactobacillus) in vitro. However, like other surfactants, it exhibited effects on the viability of HeLa cells.

General Pharmacological Properties of Related Saponins

Holostane-type saponins, the class to which Bivittosides belong, are known for their membranolytic activity. This is largely due to their ability to interact with sterols, particularly cholesterol, in cellular membranes, leading to pore formation and loss of membrane integrity. This mechanism is believed to be the basis for their wide range of biological activities.

General biological activities of holostane-type saponins include:

  • Hemolytic activity: Lysis of red blood cells.

  • Antifungal activity: Disruption of fungal cell membranes.

  • Antibacterial activity: Effects on bacterial cell walls and membranes.

  • Antiviral activity: Interference with viral entry and replication.

  • Immunomodulatory effects: Modulation of the immune response.

  • Cytotoxic and anti-tumor effects: Induction of apoptosis in cancer cells.

  • Anti-inflammatory activity: Inhibition of inflammatory pathways.

Potential Mechanisms of Action (Hypothetical for this compound)

Based on the known activities of Bivittoside D and other holostane saponins, a primary mechanism of action for this compound would likely involve membrane disruption.

Membrane Permeabilization

The interaction of the saponin with membrane sterols could lead to the formation of pores or lesions in the cell membrane. This would disrupt ion gradients, lead to the leakage of cellular contents, and ultimately result in cell death. This is a plausible mechanism for its potential antifungal and cytotoxic activities.

cluster_membrane Cell Membrane Sterol Membrane Sterols Phospholipid Phospholipids BivittosideB This compound Interaction Interaction with Sterols BivittosideB->Interaction Interaction->Sterol Pore Pore Formation Interaction->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical signaling pathway for this compound-induced cell death.

Experimental Protocols

Detailed experimental protocols for assessing the pharmacological activities of compounds like this compound are crucial for reproducible research. Below are generalized protocols based on methodologies used for Bivittoside D and other saponins.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains using a broth microdilution method.

A Prepare Fungal Inoculum C Add Inoculum to Microplate Wells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate at Appropriate Temperature C->D E Read Absorbance or Visually Inspect for Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Experimental workflow for antifungal MIC determination.

Methodology:

  • Fungal Strain Preparation: Cultures of the test fungi are grown on appropriate agar plates. A suspension of fungal spores or yeast cells is prepared in sterile saline or culture medium and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using sterile broth (e.g., RPMI 1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. Positive (inoculum without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the specific fungal strain (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cell line.

Methodology:

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing the same concentration of the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Future Directions

The lack of specific data on this compound highlights a significant research gap. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from its natural source.

  • In Vitro Pharmacological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, pathogenic fungi, bacteria, and viruses.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models.

Conclusion

While the pharmacological profile of this compound remains to be elucidated, the known activities of the closely related Bivittoside D and other holostane-type saponins suggest that it is a promising candidate for further investigation. Its potential as an antifungal or cytotoxic agent warrants dedicated research to unlock its therapeutic potential. The protocols and hypothetical frameworks provided in this guide offer a starting point for researchers interested in exploring the pharmacological properties of this marine natural product.

Bivittoside B: A Comprehensive Review of a Sparsely Studied Marine Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of research surrounds the marine-derived triterpenoid glycoside, Bivittoside B, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. Despite the burgeoning interest in marine natural products for therapeutic applications, this compound remains largely uncharacterized in the scientific literature. This in-depth technical guide consolidates the currently available information on this compound and highlights the extensive research conducted on its closely related analogue, Bivittoside D, to provide a contextual framework and potential avenues for future investigation.

At present, the body of scientific literature dedicated specifically to the biological activities, experimental protocols, and signaling pathways of this compound is exceptionally limited. Database searches and literature reviews reveal a significant lack of studies investigating its cytotoxic, anticancer, antifungal, or other pharmacological properties. The primary available information is centered on its chemical identity.

Chemical Profile of this compound

This compound is catalogued in chemical databases such as PubChem, which provides its molecular formula, structure, and other physicochemical properties.

Identifier Value
PubChem CID157054[1]
Molecular FormulaC54H88O22[1]
Molecular Weight1089.3 g/mol [1]
IUPAC Name16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icos-11-en-8-one[1]

Insights from a Closely Related Analogue: Bivittoside D

In stark contrast to the lack of data on this compound, its structural analogue, Bivittoside D, has been the subject of several studies, particularly focusing on its antifungal and spermicidal activities. These findings may offer potential, albeit speculative, starting points for future research on this compound.

Antifungal Activity of Bivittoside D

Multiple studies have demonstrated the potent antifungal properties of Bivittoside D, isolated from the sea cucumber Bohadschia vitiensis.

Table 1: Antifungal Activity of Bivittoside D

Fungal Strain MIC (μg/mL) Reference
Candida albicans0.78[2]
Cryptococcus neoformans0.78[3]
Sporothrix schenckii6.25[3]
Trichophyton mentagrophytes0.78[2][3]
Aspergillus fumigatus1.56[2][3]
Candida parapsilosis3.12[3]

MIC: Minimum Inhibitory Concentration

Experimental Protocols for Antifungal Assays of Bivittoside D

The antifungal activity of Bivittoside D was primarily determined using the twofold microbroth dilution method as per the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).

Workflow for Antifungal Susceptibility Testing of Bivittoside D

G prep Preparation of Fungal Suspension dilution Twofold Microbroth Dilution of Bivittoside D in 96-well plates prep->dilution incubation Incubation of Plates dilution->incubation readout Determination of MIC incubation->readout

Caption: Workflow of the microbroth dilution method for MIC determination.

Detailed Methodology:

  • Compound Preparation: Bivittoside D was dissolved in 10% dimethyl sulfoxide (DMSO) to create a stock solution.

  • Assay Medium: RPMI 1640 medium buffered with MOPS was used for the assay.

  • Dilution: Serial twofold dilutions of the Bivittoside D stock solution were prepared in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the fungal cells was added to each well.

  • Incubation: The plates were incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible fungal growth.

Future Directions and Conclusion

The absence of dedicated research on this compound is a clear gap in the field of marine natural product chemistry and pharmacology. The documented antifungal and spermicidal activities of its close relative, Bivittoside D, suggest that this compound may also possess interesting biological properties worthy of investigation.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from its natural sources.

  • Biological Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

References

The Enigmatic Pathway to Bivittoside B: An In-depth Technical Guide to Triterpenoid Saponin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of triterpenoid saponins, with a particular focus on the holostane-type saponin, Bivittoside B, a complex natural product found in the sea cucumber Bohadschia bivittata. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document synthesizes the current understanding of triterpenoid saponin biosynthesis in marine invertebrates and provides a comprehensive overview of the experimental methodologies employed in this field of research.

The Biosynthetic Blueprint of Triterpenoid Saponins

The journey from simple precursors to complex saponins like this compound is a multi-step process orchestrated by a series of specialized enzymes. The pathway can be broadly divided into three key stages: the formation of the triterpenoid backbone, the oxidative modifications of this scaffold, and the final glycosylation events.

The Mevalonate Pathway: Laying the Foundation

The biosynthesis of all triterpenoids begins with the ubiquitous mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. This initial phase of the pathway is highly conserved across a vast range of organisms.

Cyclization: The Birth of the Holostane Skeleton

The first committed step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In contrast to the lanosterol synthase found in animals for cholesterol synthesis, sea cucumbers possess specialized OSCs that produce the characteristic holostane triterpenoid skeleton.[1] This tetracyclic structure, with its distinctive lactone ring, forms the aglycone core of this compound and other related saponins.[2]

Tailoring the Scaffold: Oxidation by Cytochrome P450s

Following the formation of the holostane backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the hydroxylation and other oxidative alterations at specific positions on the triterpenoid skeleton, creating a diverse array of sapogenins.[3][4] The specific P450s involved in the biosynthesis of this compound have not yet been identified, but their action is crucial for creating the attachment points for subsequent glycosylation.

The Final Touches: Glycosylation by UDP-Glycosyltransferases

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the sapogenin core. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar residues from activated UDP-sugar donors to the aglycone.[3][4] The complex oligosaccharide chain of this compound, consisting of multiple sugar units, is assembled through the coordinated action of several specific UGTs.[5]

Proposed Biosynthetic Pathway of this compound

Based on the general principles of triterpenoid saponin biosynthesis and the known structure of this compound, a putative biosynthetic pathway is proposed below.

Bivittoside_B_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Formation & Modification cluster_2 Glycosylation Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene Multiple Steps Holostane Skeleton Holostane Skeleton 2,3-Oxidosqualene->Holostane Skeleton Oxidosqualene Cyclase (OSC) Oxidized Holostane\n(Sapogenin Precursor) Oxidized Holostane (Sapogenin Precursor) Holostane Skeleton->Oxidized Holostane\n(Sapogenin Precursor) Cytochrome P450s (Hydroxylation, etc.) This compound This compound Oxidized Holostane\n(Sapogenin Precursor)->this compound UDP-Glycosyltransferases (UGTs) (Sequential sugar attachment)

A proposed biosynthetic pathway for this compound.

Quantitative Data on Triterpenoid Saponins in Sea Cucumbers

While specific quantitative data on the biosynthesis of this compound is scarce, studies on other sea cucumber species provide some insights into the general concentrations of these compounds. It is important to note that saponin content can vary significantly depending on the species, tissue, and environmental conditions.[6]

Sea Cucumber SpeciesTissueSaponin Concentration (mg/g wet weight)Reference
Cucumaria frondosaInternal Organs1.38 - 11.36[6]
Cucumaria frondosaBody Wall0.32 - 2.40[6]
Actinopyga echinitesCuvierian Tubules vs. Body Wall9 to 11-fold higher in tubules[6]
Pearsonothuria graeffeiCuvierian Tubules vs. Body Wall2 to 7-fold higher in tubules[6]
Bohadschia subrubraCuvierian Tubules vs. Body Wall1.5 to 2.5-fold higher in tubules[6]
Holothuria leucospilotaCuvierian Tubules vs. Body Wall1 to 4-fold higher in tubules[6]

Experimental Protocols

The study of triterpenoid saponin biosynthesis involves a combination of techniques for isolation, structural elucidation, and enzymatic characterization. The following sections provide generalized protocols for these key experimental workflows.

Isolation and Purification of Holostane Saponins

The extraction and purification of saponins from sea cucumber tissues is a critical first step for their characterization.

Saponin_Isolation_Workflow Sea Cucumber Tissue Sea Cucumber Tissue Extraction (e.g., 70% Ethanol) Extraction (e.g., 70% Ethanol) Sea Cucumber Tissue->Extraction (e.g., 70% Ethanol) Liquid-Liquid Partitioning Liquid-Liquid Partitioning Extraction (e.g., 70% Ethanol)->Liquid-Liquid Partitioning Column Chromatography (e.g., C18) Column Chromatography (e.g., C18) Liquid-Liquid Partitioning->Column Chromatography (e.g., C18) High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) Column Chromatography (e.g., C18)->High-Performance Liquid Chromatography (HPLC) Pure Saponin Pure Saponin High-Performance Liquid Chromatography (HPLC)->Pure Saponin

A generalized workflow for saponin isolation.

Protocol for Saponin Extraction and Partial Purification:

  • Tissue Preparation: Freeze-dry sea cucumber tissue (e.g., body wall or viscera) and grind into a fine powder.[7]

  • Extraction: Extract the powdered tissue multiple times with 70% ethanol at room temperature.[7]

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning: Sequentially partition the concentrated extract against n-hexane and n-butanol to enrich the saponin fraction in the butanol layer.

  • Solid-Phase Extraction (SPE): Further purify the butanol fraction using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.[8]

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC on a C18 column.

Structural Elucidation by NMR and Mass Spectrometry

The definitive identification of saponin structures relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for Structural Elucidation:

  • Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the purified saponin using high-resolution mass spectrometry (e.g., ESI-QTOF or MALDI-TOF).

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide information about the sugar sequence and the aglycone structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄).

    • Assign all proton and carbon signals of the aglycone and the sugar moieties.

    • Use HMBC correlations to establish the connectivity between the sugar units and the attachment points to the aglycone.

    • Use NOESY correlations to determine the stereochemistry of the glycosidic linkages and the aglycone.

Characterization of Biosynthetic Enzymes

Identifying and characterizing the enzymes involved in the biosynthetic pathway is crucial for a complete understanding of saponin formation.

A common approach to identify candidate genes for biosynthetic enzymes is through transcriptome analysis of saponin-producing tissues. By comparing the transcriptomes of tissues with high and low saponin content, researchers can identify differentially expressed genes that may encode for OSCs, P450s, and UGTs.[9]

OSC_Characterization_Workflow Identify Candidate OSC Gene Identify Candidate OSC Gene Clone OSC cDNA Clone OSC cDNA Identify Candidate OSC Gene->Clone OSC cDNA Express in Yeast (e.g., S. cerevisiae) Express in Yeast (e.g., S. cerevisiae) Clone OSC cDNA->Express in Yeast (e.g., S. cerevisiae) Extract Triterpenoids Extract Triterpenoids Express in Yeast (e.g., S. cerevisiae)->Extract Triterpenoids Analyze by GC-MS Analyze by GC-MS Extract Triterpenoids->Analyze by GC-MS Identify Cyclization Product Identify Cyclization Product Analyze by GC-MS->Identify Cyclization Product

Workflow for OSC characterization.

Protocol for OSC Functional Assay:

  • Gene Cloning and Expression: Clone the full-length cDNA of the candidate OSC into a yeast expression vector. Transform the construct into a suitable Saccharomyces cerevisiae strain.

  • Yeast Culture and Induction: Grow the yeast culture and induce protein expression.

  • Triterpenoid Extraction: Harvest the yeast cells, saponify the cell pellet with alcoholic KOH, and extract the non-saponifiable lipids with an organic solvent like n-hexane.

  • GC-MS Analysis: Analyze the extracted triterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclization product by comparing its retention time and mass spectrum with authentic standards.

P450_Assay_Workflow Express P450 and CPR Express P450 and CPR Prepare Microsomes Prepare Microsomes Express P450 and CPR->Prepare Microsomes Incubate with Substrate and NADPH Incubate with Substrate and NADPH Prepare Microsomes->Incubate with Substrate and NADPH Extract Products Extract Products Incubate with Substrate and NADPH->Extract Products Analyze by LC-MS Analyze by LC-MS Extract Products->Analyze by LC-MS Identify Oxidized Product Identify Oxidized Product Analyze by LC-MS->Identify Oxidized Product UGT_Assay_Workflow Express Recombinant UGT Express Recombinant UGT Incubate with Sapogenin and UDP-Sugar Incubate with Sapogenin and UDP-Sugar Express Recombinant UGT->Incubate with Sapogenin and UDP-Sugar Terminate Reaction Terminate Reaction Incubate with Sapogenin and UDP-Sugar->Terminate Reaction Analyze by HPLC or LC-MS Analyze by HPLC or LC-MS Terminate Reaction->Analyze by HPLC or LC-MS Identify Glycosylated Product Identify Glycosylated Product Analyze by HPLC or LC-MS->Identify Glycosylated Product

References

Antifungal Properties of Bivittosides from Sea Cucumbers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sea cucumbers, particularly of the genus Bohadschia, are a rich source of triterpenoid saponins, a class of bioactive compounds with diverse pharmacological activities. Among these are the bivittosides, a group of four lanostane-type triterpene oligoglycosides: Bivittoside A, B, C, and D. While research has identified antifungal potential within this group, it is crucial to note that publicly available scientific literature does not contain specific data on the antifungal properties of Bivittoside B. The primary research that first isolated and characterized Bivittosides A, B, C, and D highlighted that Bivittoside D exhibited significant antifungal activities, suggesting that this compound may have limited or no activity, or was not extensively tested for this property.[1][2] This guide, therefore, focuses on the antifungal properties of the Bivittoside family, with a detailed analysis of the available data for the bioactive compound, Bivittoside D, as a representative of this class. Information on general experimental protocols for the isolation and antifungal testing of sea cucumber saponins, along with the proposed mechanism of action, is also provided.

Introduction to Bivittosides

Bivittosides are complex triterpenoid glycosides isolated from the body walls and Cuvierian tubules of the Okinawan sea cucumber, Bohadschia bivittata.[1][2] These saponins are part of the sea cucumber's natural chemical defense system.[3] The four primary compounds in this family are Bivittoside A, B, C, and D, each with a unique glycosylation pattern attached to a lanostane-type aglycone. While all share a common structural backbone, minor variations in their sugar moieties can significantly impact their biological activity.

Antifungal Activity of Bivittosides

Current research points to Bivittoside D as the primary antifungal agent within this family. No quantitative data on the antifungal activity of this compound has been reported in peer-reviewed literature. The following data summarizes the known antifungal spectrum of Bivittoside D.

Data Presentation: Antifungal Activity of Bivittoside D

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The table below presents the MIC values for Bivittoside D against a range of pathogenic fungi.

Fungal SpeciesMIC (µg/mL)Reference
Cryptococcus neoformans0.78[4]
Trichophyton mentagrophytes0.78[4]
Aspergillus fumigatus1.56[4]
Candida parapsilosis3.12[4]
Sporothrix schenckii6.25[4]
Cryptococcus neoformans (another strain)12.5[4]
Candida albicansNot specified, but activity present[3][5]

Experimental Protocols

The following sections detail the general methodologies employed for the isolation, purification, and antifungal susceptibility testing of bivittosides and other sea cucumber saponins.

Isolation and Purification of Bivittosides

A general workflow for the extraction and isolation of bivittosides from sea cucumber tissues is outlined below.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification A Sea Cucumber Tissue (Body Wall/Cuvierian Tubules) B Methanol Extraction A->B C Crude Methanol Extract B->C D Partitioning with n-Butanol and Water C->D E n-Butanol Fraction (Saponin-rich) D->E Saponins F Aqueous Fraction D->F Polar impurities G Crude Saponin Fraction E->G H Column Chromatography (e.g., Amberlite XAD-2) G->H I Further Purification (e.g., HPLC) H->I J Isolated Bivittosides (A, B, C, D) I->J G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum (e.g., 1-5 x 10^3 CFU/mL) C Inoculate 96-well plate with Fungal Suspension and Bivittoside Dilutions A->C B Prepare Serial Dilutions of Bivittoside D in RPMI-1640 Medium B->C D Incubate at 35-37°C for 24-48 hours C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G cluster_membrane Fungal Cell Membrane cluster_interaction Interaction cluster_effect Cellular Effect A Ergosterol D Membrane Pore Formation A->D B Phospholipid Bilayer C Bivittoside (Saponin) C->A Binds to E Increased Membrane Permeability D->E F Leakage of Intracellular Components (Ions, etc.) E->F G Fungal Cell Death F->G

References

Unveiling the Antitumor Potential of Bivittoside B: A Technical Guide Based on Sea Cucumber Saponins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature on the specific antitumor activities of Bivittoside B is exceptionally limited. This compound is a triterpenoid glycoside saponin isolated from the sea cucumber Bohadschia bivittata. Due to the scarcity of direct data, this technical guide will provide an in-depth overview of the well-documented antitumor activities of closely related and structurally similar sea cucumber saponins. The information presented herein on mechanisms of action, quantitative cytotoxicity, and signaling pathways is derived from studies on representative sea cucumber saponins such as Frondoside A, Echinoside A, and Philinopside A, and is intended to serve as a scientifically-grounded predictive framework for the potential activities of this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived natural products in oncology.

Introduction to Sea Cucumber Saponins as Antitumor Agents

Sea cucumbers, belonging to the class Holothuroidea, are marine invertebrates known to produce a diverse array of bioactive secondary metabolites, most notably triterpenoid glycosides, commonly referred to as saponins. These compounds are a key component of the animal's chemical defense system and have been extensively investigated for their wide range of pharmacological properties, including potent anticancer effects.[1][2]

Structurally, these saponins consist of a triterpenoid aglycone linked to a sugar chain. Variations in both the aglycone structure and the composition of the sugar moiety contribute to the diversity and specific biological activities of these molecules. Numerous studies have demonstrated that sea cucumber saponins can inhibit the proliferation of a wide range of cancer cells, induce programmed cell death (apoptosis), and suppress tumor growth and metastasis in preclinical models.[1][3]

Quantitative Assessment of Cytotoxic Activity

The antitumor potential of sea cucumber saponins has been quantified across a variety of human cancer cell lines using in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. The following table summarizes the IC50 values for several well-characterized sea cucumber saponins against various cancer cell lines.

Saponin/ExtractCancer Cell LineCell Line TypeIC50 ValueCitation
Frondoside AUM-UC-3Bladder Cancer1 µM[4]
Frondoside AHepG2Liver Cancer1.5 µM[4]
Frondoside APanc-02Pancreatic Cancer1.5 µM[4]
Frondoside ALNM35Lung Cancer1.7 - 2.5 µM[5]
Frondoside AA549Lung Cancer1.7 - 2.5 µM[5]
Frondoside ANCI-H460-Luc2Lung Cancer1.7 - 2.5 µM[5]
Frondoside AMDA-MB-435Melanoma1.7 - 2.5 µM[5]
Frondoside AMCF-7Breast Cancer1.7 - 2.5 µM[5]
Frondoside AHT-29Colon Cancer0.5 µM[6]
Frondoside AHCT-116Colon Cancer~0.75 µM[6]
Frondoside ATHP-1Leukemia4.5 µg/mL[7]
Frondoside AHeLaCervical Cancer2.1 µg/mL[7]
Ds-echinoside AHep G2Liver Cancer2.65 µmol/L[8]
Philinopside AHMECsMicrovascular Endothelial1.4 µM (proliferation)[9]
Philinopside AVarious Tumor Cells-~4 µM[10]
Saponin Extract (H. leucospilota)MCF-7Breast Cancer~6 µg/mL[11]
Saponin Extract (H. leucospilota)B16F10Melanoma10 µg/mL[3][12]

Mechanisms of Antitumor Action

The primary mechanism by which sea cucumber saponins exert their anticancer effects is the induction of apoptosis. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Sea cucumber saponins can reactivate this process in cancer cells through multiple signaling pathways.

Induction of Apoptosis

Studies on saponins like Frondoside A have shown that they induce apoptosis through the intrinsic (mitochondrial) pathway.[3][13] This is characterized by:

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.[13][14]

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Key effector caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.[3][5][9]

The following diagram illustrates the intrinsic apoptosis pathway commonly activated by sea cucumber saponins.

G Intrinsic Apoptosis Pathway Induced by Sea Cucumber Saponins Saponin Sea Cucumber Saponin (e.g., Frondoside A) Bcl2 Bcl-2 (Anti-apoptotic) Saponin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Saponin->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Inhibits disruption Bax->Mitochondrion Disrupts membrane potential Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Experimental Workflow for Apoptosis Detection start Start: Cancer Cell Culture treat Treat with Sea Cucumber Saponin start->treat harvest Harvest Adherent and Floating Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at Room Temperature (15 min, in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

References

Methodological & Application

Unveiling Bivittoside B: A Detailed Protocol for Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the extraction and purification of Bivittoside B, a triterpenoid glycoside first identified in the sea cucumber Bohadschia bivittata. Triterpenoid glycosides, a class of saponins, are of significant interest to the scientific community due to their diverse and potent biological activities, including antifungal and potential antitumor properties.[1] This document outlines a multi-step procedure, including sample preparation, solvent extraction, liquid-liquid partitioning, and chromatographic separation, designed to isolate this compound with high purity.

Summary of Key Quantitative Data

For effective comparison and replication of the described methodologies, all quantitative data is summarized in the tables below.

Table 1: Extraction Parameters

ParameterValue
Initial Biomass (Wet Weight)1 kg
Solvent 1Methanol (MeOH)
Solvent 270% Ethanol (EtOH) in H₂O
Soaking Time (Solvent 1)48 hours
Soaking Time (Solvent 2)48 hours
Extraction TemperatureRoom Temperature

Table 2: Liquid-Liquid Partitioning Solvents

Partitioning StepSolvent SystemVolume Ratio
1Chloroform (CHCl₃) / H₂O1:1
2n-Butanol (n-BuOH) / H₂O1:1

Table 3: Column Chromatography Parameters

Chromatography TypeStationary PhaseMobile PhaseElution Mode
Adsorption ChromatographyDiaion HP-20H₂O, followed by 80% EtOH, then 100% EtOHStep Gradient
Reversed-Phase HPLCC18 Silica GelAcetonitrile (ACN) / H₂OGradient

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the extraction and purification of this compound.

Sample Collection and Preparation
  • Fresh specimens of Bohadschia bivittata are collected from their natural marine habitat.

  • The body walls of the sea cucumber are separated, cleaned of any visceral parts, and washed thoroughly with distilled water.

  • The cleaned body walls are then minced into small pieces to increase the surface area for efficient extraction.

Extraction of Crude Saponins
  • The minced body walls are soaked in methanol at room temperature for 48 hours.

  • The methanol is decanted, and the process is repeated with 70% aqueous ethanol for another 48 hours to extract the more polar glycosides.

  • The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Liquid-Liquid Partitioning
  • The crude extract is resuspended in water and transferred to a separatory funnel.

  • An equal volume of chloroform is added, and the mixture is shaken vigorously. The layers are allowed to separate, and the aqueous layer (top layer) is collected. This step removes nonpolar compounds.

  • The aqueous layer is then partitioned against n-butanol. The butanol layer, containing the saponins, is collected. This partitioning is repeated three to five times to ensure complete extraction of the saponins.

  • The combined n-butanol fractions are concentrated under reduced pressure to yield a saponin-rich extract.

Purification by Adsorption Chromatography
  • The saponin-rich extract is dissolved in a minimal amount of water and loaded onto a Diaion HP-20 resin column.

  • The column is first washed with distilled water to remove salts and other highly polar impurities.

  • The saponins are then eluted with a stepwise gradient of ethanol, starting with 80% ethanol followed by 100% ethanol.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Purification
  • Fractions from the adsorption chromatography that show the presence of this compound (as determined by TLC comparison with a standard, if available, or by further analytical methods) are pooled and concentrated.

  • The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • A gradient of acetonitrile in water is used as the mobile phase to separate the individual saponins.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the key experimental workflows.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification start Fresh Bohadschia bivittata prep Mince Body Walls start->prep extract_meoh Soak in Methanol prep->extract_meoh extract_etoh Soak in 70% Ethanol extract_meoh->extract_etoh concentrate_crude Concentrate Extract extract_etoh->concentrate_crude partition_chloroform Partition with Chloroform concentrate_crude->partition_chloroform partition_butanol Partition with n-Butanol partition_chloroform->partition_butanol concentrate_saponin Concentrate n-Butanol Fraction partition_butanol->concentrate_saponin adsorption_chrom Diaion HP-20 Chromatography concentrate_saponin->adsorption_chrom hplc Reversed-Phase HPLC (C18) adsorption_chrom->hplc final_product Purified this compound hplc->final_product

Caption: Workflow for this compound extraction and purification.

This detailed protocol provides a robust framework for the successful isolation of this compound, enabling further research into its chemical properties and potential therapeutic applications. The combination of classical extraction techniques with modern chromatographic methods ensures the attainment of a highly purified final product.

References

Application Notes and Protocols for Bivittoside B in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available research on the specific effects and mechanisms of Bivittoside B in cancer cell line research is limited. The following application notes and protocols are provided as a comprehensive template for the investigation of a novel natural compound, such as this compound, in an oncology research setting. The experimental data presented are hypothetical and for illustrative purposes only.

Introduction

This compound is a saponin that has been identified as a potential candidate for anticancer research. This document provides a detailed framework for evaluating the in vitro and in vivo efficacy of this compound, outlining its potential mechanisms of action, and providing standardized protocols for its application in a cancer cell line research setting. The primary objectives of these protocols are to assess the cytotoxic effects of this compound, elucidate its mechanism of action, and evaluate its therapeutic potential in preclinical models.

Potential Mechanism of Action

Based on the activity of similar natural compounds, this compound is hypothesized to induce cancer cell death by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary hypothesized pathways to investigate include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are commonly dysregulated in various cancers.[1][2] Constitutive activation of these pathways promotes cell proliferation and inhibits apoptosis.[1][3] this compound may also influence the STAT3 signaling pathway, a critical mediator of tumorigenesis.[4][5]

The proposed mechanism involves the inhibition of upstream regulators or key kinases within these pathways, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bim). This shift in the balance of apoptotic regulators is expected to trigger the intrinsic apoptosis pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[6][7]

Bivittoside_B_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS STAT3 STAT3 Growth_Factor_Receptor->STAT3 Bivittoside_B This compound Bivittoside_B->PI3K MEK MEK Bivittoside_B->MEK Bivittoside_B->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Bax Bax Mitochondrion_Node Mitochondrion Bax->Mitochondrion_Node Bcl2->Bax Cytochrome_c Cytochrome c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Mitochondrion_Node->Cytochrome_c Release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of this compound targeting key oncogenic signaling pathways.

Data Presentation: Quantitative Summary

The following tables represent hypothetical data demonstrating the potential anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] IC₅₀ values for this compound were determined after 72 hours of treatment across various human cancer cell lines using a standard MTT or WST-8 assay.

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7Breast (ER+)12.5 ± 1.8
MDA-MB-231Breast (Triple-Negative)8.2 ± 0.9
HCT116Colon15.1 ± 2.1
HT-29Colon18.9 ± 2.5
A549Lung22.4 ± 3.0
PC-3Prostate9.8 ± 1.3
HepG2Liver14.6 ± 1.9
MCF-10ANormal Breast Epithelial> 100

Table 2: Effect of this compound on Apoptosis Markers in MDA-MB-231 Cells (24h Treatment)

Treatment% Apoptotic Cells (Annexin V+)Cleaved Caspase-3 (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
Control (Vehicle)4.1 ± 0.51.01.0
This compound (5 µM)25.3 ± 2.23.8 ± 0.44.1 ± 0.5
This compound (10 µM)48.7 ± 3.97.2 ± 0.88.5 ± 1.1

Table 3: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control0.5% DMSO, i.p., daily1502 ± 120-
This compound10 mg/kg, i.p., daily826 ± 9545.0
This compound20 mg/kg, i.p., daily495 ± 7867.0

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the anticancer properties of this compound.

General Cell Culture and Compound Preparation
  • Cell Line Maintenance : Culture cancer cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions : On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[9]

  • Treatment : Replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_attach Incubate overnight (allow attachment) seed_cells->incubate_attach treat_compound Treat with this compound (various concentrations) incubate_attach->treat_compound incubate_treat Incubate for 24, 48, or 72 hours treat_compound->incubate_treat add_mtt Add MTT reagent (4-hour incubation) incubate_treat->add_mtt solubilize Remove medium, add DMSO to dissolve formazan add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 read_plate->analyze end_node End analyze->end_node

Caption: Standard workflow for a cell viability (MTT) assay.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting : Collect both floating and adherent cells. Wash adherent cells with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.

Protocol: Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

  • Protein Extraction : Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in an animal model.[10][11] All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Model : Use immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.[10]

  • Tumor Cell Implantation : Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation : When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Drug Administration : Administer this compound (e.g., 10 and 20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).

  • Data Collection : Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint : At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blot).

  • Analysis : Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Workflow start Start implant Implant cancer cells into immunodeficient mice start->implant monitor_growth Monitor tumor growth until volume reaches ~150 mm³ implant->monitor_growth randomize Randomize mice into control and treatment groups monitor_growth->randomize administer_drug Administer this compound or vehicle (e.g., daily for 21 days) randomize->administer_drug collect_data Measure tumor volume and body weight every 2-3 days administer_drug->collect_data endpoint Study endpoint: Euthanize mice and excise tumors collect_data->endpoint After 21 days analyze Analyze tumor weight, volume, and biomarkers (IHC, WB) endpoint->analyze end_node End analyze->end_node

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The protocols and methodologies described herein are designed to systematically assess its cytotoxicity, elucidate its molecular mechanisms, and determine its in vivo efficacy. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, which is essential for the continued development of novel therapeutic candidates in oncology.

References

Application Note: In Vitro Anti-proliferative Assay for Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for determining the in vitro anti-proliferative activity of Bivittoside B, a steroidal saponin, against a selected cancer cell line. The described methodology is based on the widely used Sulforhodamine B (SRB) assay, which offers a reliable and sensitive measurement of cellular protein content as an indicator of cell viability. While specific data on the anti-proliferative mechanism of this compound is limited, this protocol provides a robust framework for initial screening and determination of its cytotoxic potential. Additionally, a hypothetical signaling pathway for saponin-induced apoptosis is presented to guide further mechanistic studies.

Introduction

This compound is a steroidal saponin, a class of natural products known for a wide range of biological activities, including anti-cancer effects. Many saponins have been shown to inhibit cancer cell growth by inducing apoptosis (programmed cell death) or causing cell cycle arrest. The evaluation of the anti-proliferative properties of novel compounds like this compound is a critical first step in the drug discovery process. This application note details a comprehensive protocol for assessing the in vitro anti-proliferative effects of this compound using the SRB assay.

The SRB assay is a cell-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This method is less susceptible to interference from compounds that alter cellular metabolism, which can be a limitation of tetrazolium-based assays like the MTT assay.

Materials and Reagents

  • This compound (purity ≥95%)

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or other relevant line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • Tris base solution (10 mM, pH 10.5)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (510-540 nm absorbance)

  • Humidified CO2 incubator (37°C, 5% CO2)

Experimental Protocol

Cell Culture and Maintenance
  • Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% before starting the assay.

SRB Anti-proliferative Assay
  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a positive control (e.g., Doxorubicin at its known IC50 concentration).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48-72 hours.

  • Cell Fixation and Staining:

    • After the incubation period, gently add 50 µL of ice-cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance at 510-540 nm using a microplate reader.

Data Presentation

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Data for Anti-proliferative Activity of this compound on MCF-7 Cells (48h Incubation)

This compound (µM)Absorbance (540 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.58 ± 0.0446.4
500.21 ± 0.0216.8
1000.10 ± 0.018.0
Doxorubicin (1 µM)0.35 ± 0.0328.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding bivittoside_prep 2. Prepare this compound Serial Dilutions treatment 4. Treat Cells with This compound (48-72h) bivittoside_prep->treatment cell_seeding->treatment fixation 5. Fix Cells with Cold TCA treatment->fixation staining 6. Stain with SRB fixation->staining solubilization 7. Solubilize Dye with Tris Base staining->solubilization read_absorbance 8. Read Absorbance (510-540 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the SRB anti-proliferative assay.

Hypothetical Signaling Pathway for Saponin-Induced Apoptosis

saponin_apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome bivittoside_b This compound bax Bax Activation bivittoside_b->bax Induces bcl2 Bcl-2 Inhibition bivittoside_b->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Application Notes and Protocols for the Quantification of Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside B is a triterpene glycoside saponin isolated from sea cucumbers, belonging to a class of natural products with diverse and potent biological activities. As research into the therapeutic potential of this compound progresses, accurate and reliable quantification in various matrices, including biological fluids and tissues, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for structurally similar triterpene glycosides.

Chemical Structure of this compound

This compound is a complex glycoside with a triterpenoid aglycone. Its chemical formula is C₅₄H₈₈O₂₂. Understanding the structure is essential for optimizing analytical methods, particularly for mass spectrometry fragmentation patterns.

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound:

  • HPLC-UV: A robust and widely available technique suitable for the quantification of this compound in relatively high concentrations, such as in bulk material or formulated products. Due to the lack of a strong chromophore in many triterpene glycosides, detection is typically performed at low wavelengths (205-210 nm)[1][2][3].

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices where low detection limits are required[4][5]. This technique offers superior specificity by monitoring unique precursor-to-product ion transitions.

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in non-biological matrices.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Methanol s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample s4->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection (206 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Figure 1: HPLC-UV Experimental Workflow.
Methodology

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., extract, formulation).
  • Dissolve the sample in methanol to a final concentration within the calibration range.
  • Vortex and sonicate the sample to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-35 min: 20-80% B35-40 min: 80% B40-45 min: 80-20% B45-50 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 206 nm[2]

3. Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol.
  • Perform serial dilutions to prepare at least five calibration standards.
  • Inject each standard and plot the peak area versus concentration to construct the calibration curve.

Expected Performance (based on analogous compounds)
ParameterExpected Value
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL[1]
Precision (%RSD) < 2%[1]
Accuracy/Recovery 95 - 105%

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in biological samples like plasma or tissue homogenates.

Experimental Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Biological Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 l1 Inject Sample p6->l1 l2 Chromatographic Separation l1->l2 l3 Mass Spectrometry (MRM Mode) l2->l3 l4 Data Acquisition l3->l4 da1 Peak Integration l4->da1 da2 Calibration Curve da1->da2 da3 Quantification da2->da3

Figure 2: LC-MS/MS Experimental Workflow.
Methodology

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological sample (e.g., plasma), add an internal standard (a structurally similar compound not present in the sample).
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient 0-1 min: 10% B1-8 min: 10-90% B8-9 min: 90% B9-10 min: 90-10% B10-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Parameters (Hypothetical MRM Transitions):

  • Note: These transitions need to be optimized by infusing a standard solution of this compound.

    • This compound:

      • Precursor Ion (Q1): m/z [M+Na]⁺ or [M+H]⁺

      • Product Ion (Q3): Fragment corresponding to the loss of a sugar moiety or water.

    • Internal Standard:

      • Precursor Ion (Q1): m/z [M+Na]⁺ or [M+H]⁺

      • Product Ion (Q3): A characteristic fragment ion.

Expected Performance (based on analogous compounds)
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy/Recovery 85 - 115%

Signaling Pathway and Logical Relationships

The quantification of this compound is a critical step in understanding its pharmacological effects. The following diagram illustrates the relationship between accurate quantification and subsequent biological investigation.

cluster_workflow Drug Development Workflow quant Accurate Quantification (HPLC-UV / LC-MS/MS) pk Pharmacokinetic Studies quant->pk pd Pharmacodynamic Studies quant->pd tox Toxicology Studies quant->tox dose Dose-Response Relationship pk->dose pd->dose safety Safety Profile tox->safety efficacy Therapeutic Efficacy dose->efficacy

Figure 3: Role of Quantification in Drug Development.

Conclusion

The protocols described provide a robust framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Method validation according to regulatory guidelines (e.g., ICH) is essential before implementation for drug development studies.

References

Application Notes and Protocols: Formulation of Bivittoside B for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside B, a triterpenoid glycoside saponin isolated from sea cucumbers, has garnered significant interest for its potential therapeutic applications, including its cytotoxic effects on cancer cells. Like many saponins, this compound's amphiphilic nature makes it a candidate for incorporation into various drug delivery systems designed to enhance solubility, stability, and targeted delivery. Saponins from sea cucumbers have demonstrated a range of biological activities, including anti-cancer, immunomodulatory, and anti-inflammatory effects. This document provides detailed application notes and protocols for the formulation of this compound into liposomal and nanoemulsion-based drug delivery systems, along with methods for their characterization and in vitro evaluation.

While specific formulation data for this compound is limited, the following protocols and data are based on established methods for similar sea cucumber saponins, such as Frondoside A and Holothurin A, providing a representative framework for formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation design.

PropertyValueSource
Molecular FormulaC₅₄H₈₈O₂₂PubChem
Molecular Weight1089.27 g/mol PubChem
AppearanceWhite to off-white powderGeneral Saponin Property
SolubilitySoluble in water, ethanol, methanol. Poorly soluble in non-polar organic solvents.General Saponin Property
General CharacteristicsAmphiphilic, glycosidic nature with a triterpenoid aglycone.

Formulation Protocols

Liposomal Formulation of this compound via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. The thin-film hydration method is a common and effective technique for preparing liposomes.

Experimental Protocol:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine (PC) and cholesterol (in a molar ratio of, for example, 2:1) and a specified amount of this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex the mixture for several minutes until the lipid film is completely dispersed, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator.

    • Alternatively, for a more controlled size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis against the hydration buffer or size exclusion chromatography.

Workflow for Liposome Formulation and Characterization:

G cluster_formulation Liposome Formulation cluster_characterization Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Sonication/Extrusion Purification Purification Size Reduction->Purification Dialysis/Chromatography Particle Size & Zeta Potential Particle Size & Zeta Potential Purification->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency Morphology Morphology Purification->Morphology In Vitro Release In Vitro Release Purification->In Vitro Release Cytotoxicity Assay Cytotoxicity Assay Purification->Cytotoxicity Assay

Caption: Workflow for Liposomal Formulation and Subsequent Characterization.

Nanoemulsion Formulation of this compound via High-Pressure Homogenization

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm, which can enhance the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocol:

  • Phase Preparation:

    • Oil Phase: Dissolve this compound and an oil-soluble surfactant (e.g., Span 80) in a suitable oil (e.g., medium-chain triglycerides, MCT oil).

    • Aqueous Phase: Dissolve a water-soluble surfactant (e.g., Tween 80) in deionized water.

  • Coarse Emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while continuously stirring with a high-speed homogenizer to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-30,000 psi) to reduce the droplet size to the nano-range.

    • Maintain the temperature during homogenization using a cooling system to prevent degradation of the components.

  • Characterization:

    • Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Characterization of this compound Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the formulation with deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Zetasizer).

    • Perform measurements in triplicate and report the average values.

2. Encapsulation Efficiency (EE%):

  • Method: Centrifugation or dialysis to separate the free drug from the encapsulated drug, followed by quantification.

  • Protocol (Centrifugation Method):

    • Centrifuge the formulation at high speed to pellet the nanoparticles/liposomes.

    • Carefully collect the supernatant containing the unencapsulated this compound.

    • Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., HPLC or a colorimetric assay if available).

    • Calculate the EE% using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

3. In Vitro Drug Release:

  • Method: Dialysis Bag Method

  • Protocol:

    • Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with or without a surfactant to ensure sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of this compound released at each time point using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Representative Data for Sea Cucumber Saponin Formulations:

Formulation TypeSaponinParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LiposomesAsiatic Acid (with Chitosan coating)245.3 ± 4.21+38.2 ± 1.5485.45 ± 0.43
NanoemulsionQuillaja Saponin~120~ -30Not Reported
LiposomesRapamycin~150-25.3 ± 2.182.11 ± 2.13

Note: This table provides representative data from formulations of other compounds, including a saponin and other drugs in similar delivery systems, to illustrate typical values.

In Vitro Efficacy Assessment

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded formulations for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Representative Cytotoxicity Data for Sea Cucumber Saponins:

Saponin/ExtractCell LineIC50 Value (µg/mL)Exposure Time (h)Reference
Holothuria leucospilota Saponin ExtractA549 (Lung Cancer)~624, 48, 72
Holothuria atra Saponin ExtractHela (Cervical Cancer)9.14 ± 0.8Not Specified
Holothuria atra Saponin ExtractHeP2 (Laryngeal Cancer)10.39 ± 0.9Not Specified
Holothuria atra Saponin ExtractHCT-116 (Colon Cancer)11.43 ± 1Not Specified
Holothuria atra Saponin ExtractPC3 (Prostate Cancer)17.90 ± 1.5Not Specified
Sea Cucumber Saponin + DacarbazineB16F10 (Melanoma)4 + 1200 (combination)48

Signaling Pathway Analysis

Sea cucumber saponins, such as Frondoside A and Holothurin A, have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the modulation of Bcl-2 family proteins (Bax and Bcl-2), activation of caspases (e.g., caspase-3, -8, and -9), and cleavage of poly (ADP-ribose) polymerase (PARP). Some saponins have also been linked to the regulation of pathways like TGF-β.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Activation Caspase-8 Activation Death Receptors (Fas, TNFR)->Caspase-8 Activation Caspase-3 Activation (Executioner Caspase) Caspase-3 Activation (Executioner Caspase) Caspase-8 Activation->Caspase-3 Activation (Executioner Caspase) Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-9 Activation Caspase-9 Activation Cytochrome c release->Caspase-9 Activation This compound This compound This compound->Death Receptors (Fas, TNFR) Activates This compound->Bax Upregulates This compound->Bcl-2 Downregulates Caspase-9 Activation->Caspase-3 Activation (Executioner Caspase) Apoptosis Apoptosis Caspase-3 Activation (Executioner Caspase)->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway Induced by this compound.

Conclusion

The formulation of this compound into drug delivery systems like liposomes and nanoemulsions holds promise for enhancing its therapeutic potential. The protocols outlined in this document provide a solid foundation for the development and characterization of such formulations. While specific data for this compound is still emerging, the provided representative data from analogous sea cucumber saponins offer valuable benchmarks for these studies. Further research is warranted to optimize this compound formulations and to fully elucidate its mechanisms of action in various disease models.

Application Note and Protocol: Preparation of Bivittoside B Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of Bivittoside B stock solutions for use in various biological and pharmacological experiments. This compound is a triterpene glycoside with known antifungal and potential antitumor activities.[1] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for creating both a high-concentration primary stock in Dimethyl Sulfoxide (DMSO) and subsequent aqueous working solutions.

This compound Properties

A summary of the key chemical properties of this compound is presented below. This information is essential for accurate calculations and handling of the compound.

PropertyValueReference
Molecular Formula C₅₄H₈₈O₂₂[1][2]
Molecular Weight 1089.3 g/mol [2]
CAS Number 77394-04-8[1][2]
Appearance Typically a white to off-white solidN/A
Primary Solvent Dimethyl Sulfoxide (DMSO)[3][4]
Storage (Solid) -20°C, desiccated[1]

Experimental Protocols

2.1. Materials and Equipment

  • This compound solid powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, cell culture medium)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Sterile volumetric flasks and serological pipettes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

2.2. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin.[3] Exercise extreme caution when handling DMSO-dissolved compounds.

2.3. Preparation of Primary Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted as needed.

Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 1089.3 g/mol x 1000 mg/g = 10.89 mg

Procedure:

  • Accurately weigh 10.89 mg of this compound powder using an analytical balance and place it into a sterile 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Label the tube clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • For long-term storage, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

  • Store the primary stock aliquots at -20°C, protected from light.[1]

2.4. Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the primary DMSO stock into an appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Procedure (Example: Preparing a 10 µM working solution):

  • Thaw a single aliquot of the 10 mM this compound primary stock solution at room temperature.

  • Perform a serial dilution. For example, to make a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required.

  • Pipette 999 µL of the desired sterile aqueous buffer (e.g., cell culture medium) into a new sterile tube.

  • Add 1 µL of the 10 mM primary stock solution to the 999 µL of buffer.

  • Vortex the tube gently but thoroughly to ensure the solution is homogeneous.

  • This final solution is now a 10 µM working solution of this compound with a final DMSO concentration of 0.1%. Use this solution immediately for your experiment.

Data Presentation: Stock Solution Tables

The following tables provide quick reference values for preparing various stock and working concentrations.

Table 1: Mass of this compound for 1 mL Primary Stock in DMSO

Desired ConcentrationMass Required (mg)
1 mM1.09 mg
5 mM5.45 mg
10 mM 10.89 mg
20 mM21.79 mg

Table 2: Dilution of 10 mM Primary Stock to Prepare 1 mL Working Solutions

Desired Working ConcentrationVolume of 10 mM Stock (µL)Volume of Aqueous Buffer (µL)Final DMSO Conc. (%)
1 µM0.1999.90.01%
10 µM19990.1%
50 µM59950.5%
100 µM109901.0%
Note: A 1% DMSO concentration may be toxic to some cell lines. Always run a vehicle control with the same final DMSO concentration as your experimental samples.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of preparing this compound solutions from powder to final working concentration.

Bivittoside_Preparation_Workflow cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Working Solution Preparation (Day of Experiment) weigh Weigh this compound (e.g., 10.89 mg) dissolve Dissolve in DMSO (e.g., 1 mL) weigh->dissolve Add to tube vortex_primary Vortex until clear dissolve->vortex_primary aliquot Aliquot for Storage vortex_primary->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot store->thaw Retrieve from freezer dilute Dilute Stock into Buffer (e.g., Add 1 µL) thaw->dilute buffer Prepare Aqueous Buffer (e.g., 999 µL) buffer->dilute vortex_working Vortex gently dilute->vortex_working use Use Immediately in Experiment vortex_working->use

Caption: Workflow for this compound stock and working solution preparation.

References

Application of Bivittoside B in novel antifungal drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Bivittosides, a class of triterpene glycosides isolated from sea cucumbers, have demonstrated promising antifungal activity, positioning them as potential candidates for the development of new therapeutics. These natural products, particularly Bivittoside D, have shown potent inhibitory effects against a broad spectrum of pathogenic fungi. This document provides detailed application notes and experimental protocols for researchers interested in investigating the antifungal potential of Bivittosides.

The primary mechanism of action for triterpene glycosides from sea cucumbers is believed to be the disruption of the fungal cell membrane. These saponins interact with sterols, such as ergosterol, within the fungal membrane, leading to pore formation, increased permeability, and ultimately, cell lysis.[1] This membrane-disrupting activity makes them attractive candidates for combating fungal infections, including those caused by azole-resistant strains.

Data Presentation

The following tables summarize the in vitro antifungal activity of Bivittoside D against various fungal species, as determined by Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antifungal Activity of Bivittoside D

Fungal SpeciesMIC (µg/mL)
Candida albicans31.2
Cryptococcus neoformans62.5
Sporothrix schenckii250
Trichophyton mentagrophytes15.6
Aspergillus fumigatus62.5
Candida parapsilosis250

Data sourced from studies on the methanol extract of Bohadschia vitiensis, from which Bivittoside D was isolated as the major active compound.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is adapted from standard methodologies for antifungal susceptibility testing of natural products.[3][4][5]

a. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.

  • Harvest the fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.

  • Adjust the suspension to a concentration of approximately 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.

b. Preparation of Bivittoside D Stock Solution:

  • Dissolve Bivittoside D in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

c. Broth Microdilution Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the working Bivittoside D solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the adjusted fungal inoculum to each well.

  • Include a positive control (fungal inoculum without Bivittoside D) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the specific fungal strain for 24-48 hours.

  • The MIC is determined as the lowest concentration of Bivittoside D that causes a significant inhibition of visible growth compared to the positive control.

Assessment of Fungal Membrane Integrity

This protocol provides a general workflow to investigate the membrane-disrupting effects of Bivittosides.

a. Propidium Iodide (PI) Staining:

  • Treat fungal cells with Bivittoside D at concentrations around the MIC value for a specified time.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a solution of propidium iodide (a fluorescent dye that only enters cells with compromised membranes).

  • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the uptake of PI, which indicates loss of membrane integrity.

b. Leakage of Intracellular Components:

  • Treat fungal cells with Bivittoside D as described above.

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant and measure the absorbance at 260 nm and 280 nm to quantify the leakage of nucleic acids and proteins, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Mechanism of Action of Bivittosides cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Phospholipids Phospholipids Bivittoside Bivittoside Bivittoside->Ergosterol Interacts with Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of Bivittoside action on the fungal cell membrane.

G Experimental Workflow for Antifungal Susceptibility Testing A Prepare Fungal Inoculum D Inoculate with Fungal Suspension A->D B Prepare Bivittoside Stock Solution C Perform Serial Dilutions in 96-well Plate B->C C->D E Incubate at Optimal Temperature D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G Potential Inhibition of Ras-cAMP-Efg Signaling Pathway Bivittoside Bivittoside-like Compounds Ras1 Ras1 Bivittoside->Ras1 Inhibits? AdenylylCyclase Adenylyl Cyclase Ras1->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 HyphalGrowth Hyphal Growth & Biofilm Formation Efg1->HyphalGrowth

Caption: Potential signaling pathway targeted by Bivittoside-related compounds.[6]

References

Troubleshooting & Optimization

Technical Support Center: Bivittoside B Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing Bivittoside B in animal model studies. The information is structured to address potential issues and provide clear protocols for experimental design. Please note that while this compound is known to be a non-sulfated hexoside analog with potential antifungal and antitumor activity, comprehensive in vivo studies are limited in publicly available literature.[1] Therefore, this guide also draws upon data from related triterpene glycosides isolated from sea cucumbers to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse cancer model?

A1: There is currently no established optimal dosage for this compound in the literature. However, based on in vivo studies of other sea cucumber-derived triterpene glycosides, a pilot dose-ranging study is recommended. You can consider a starting range based on effective doses of similar compounds. For instance, Frondoside A has shown efficacy in the range of 10-100 µg/kg/day via intraperitoneal (i.p.) injection. In contrast, aqueous extracts of Holothuria arenicola have been administered orally at 50-400 mg/kg. A sulfated saponin fraction from Holothuria moebii was effective at 120 mg/kg (i.p.), though lower doses of 30 and 60 mg/kg were not. Therefore, a wide range should be initially screened to determine both efficacy and toxicity.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound in aqueous solutions for in vivo use has not been formally documented. Triterpene glycosides are generally amphiphilic, having both water-soluble (glycone) and lipid-soluble (aglycone) parts.[2] For initial studies, consider dissolving this compound in a small amount of a biocompatible solvent such as DMSO, followed by dilution in a vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (typically <5%) to avoid solvent toxicity. The use of excipients such as cyclodextrins may also improve solubility. A pilot formulation study is highly recommended to ensure the stability and solubility of your final preparation.

Q3: What are the potential side effects or toxicities to monitor in animals treated with this compound?

A3: High doses of some sea cucumber-derived saponins can lead to toxicity. For example, a 120 mg/kg dose of a saponin fraction from Holothuria moebii caused a reduction in liver and spleen indices in mice. Common signs of toxicity in animal models can include weight loss, lethargy, ruffled fur, and changes in behavior. It is essential to include a control group receiving the vehicle alone and to monitor all animals daily for any adverse effects. Establishing a maximum tolerated dose (MTD) is a critical step in your initial dose-ranging studies.

Q4: What is the likely mechanism of action for this compound?

A4: The precise mechanism of action for this compound has not been elucidated. However, other triterpene glycosides from sea cucumbers have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and to arrest the cell cycle. Some studies have also implicated the involvement of signaling pathways such as the ROS-p38 MAPK pathway.[3][4] In vitro studies to determine the cytotoxic effects (e.g., IC50) of this compound on your cell line of interest would be a valuable first step to understanding its potential mechanism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the vehicle. This compound, like other triterpene glycosides, may have limited aqueous solubility.1. Optimize Solvent Concentration: Start by dissolving in a minimal amount of DMSO before diluting with your aqueous vehicle. Ensure the final DMSO concentration is non-toxic. 2. Test Different Vehicles: Experiment with different biocompatible vehicles such as PBS, saline with 5% Tween 80, or a solution containing cyclodextrins to enhance solubility. 3. Sonication: Gentle sonication can sometimes help to dissolve the compound. 4. pH Adjustment: The solubility of some glycosides is pH-dependent. Test the solubility at different physiological pH values.
Precipitation of this compound upon injection. The compound may be precipitating out of solution when it comes into contact with physiological fluids.1. Formulation Check: Ensure your formulation is stable at room temperature and 37°C for the duration of your experiment. 2. Slower Injection Rate: A slower rate of administration can sometimes prevent precipitation at the injection site. 3. Consider a Different Route: If intravenous or intraperitoneal injection is problematic, consider if oral gavage or subcutaneous injection is a viable alternative for your experimental model.
No observable therapeutic effect at tested doses. The administered dose may be too low, the compound may have poor bioavailability via the chosen route, or the dosing frequency may be insufficient.1. Dose Escalation: If no toxicity is observed, carefully escalate the dose. 2. Pharmacokinetic Studies: If possible, conduct pilot pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound with your chosen administration route. 3. Increase Dosing Frequency: Based on PK data or empirical observation, consider increasing the frequency of administration (e.g., from once daily to twice daily).
Observed toxicity at the intended therapeutic dose. The dose is above the maximum tolerated dose (MTD).1. Dose Reduction: Reduce the dose to a level that is well-tolerated. 2. Fractionated Dosing: Consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations. 3. Alternative Administration Route: The toxicity profile may differ with a different route of administration that alters the absorption and distribution of the compound.

Data Presentation: In Vivo Dosages of Related Sea Cucumber Glycosides

The following table summarizes effective dosages of various triterpene glycosides and extracts from sea cucumbers in different animal models. This data can serve as a reference for designing your initial dose-ranging studies for this compound.

Compound/Extract Animal Model Administration Route Dosage Range Observed Effect Reference
Frondoside AMouse (Pancreatic Cancer Xenograft)Intraperitoneal (i.p.)100 µg/kg/dayTumor growth inhibition[5]
Sulfated saponins fraction (Holothuria moebii)Mouse (Colorectal Tumor)Intraperitoneal (i.p.)30, 60, 120 mg/kg/daySignificant tumor inhibition only at 120 mg/kg[1][2]
Aqueous extract (Holothuria arenicola)Mouse (Colon Cancer)Oral50, 100, 400 mg/kg/dayDose-dependent reduction in tumor volume[1][2]
Fucosylated Chondroitin Sulfate (FCS)Mouse (Lewis Lung Carcinoma)Intraperitoneal (i.p.)1, 5, 20 mg/kg/dayInhibition of tumor growth and metastasis[2]
Oligosaccharides (hs17)Mouse (Mammary Carcinoma Metastasis)Not specified0.2 mg/kgInhibition of lung metastasis[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. This stock solution can be stored at -20°C.

  • Working Solution Preparation (for injection):

    • On the day of injection, thaw the stock solution.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection vehicle.

    • In a sterile tube, add the required volume of the vehicle (e.g., sterile saline or PBS).

    • While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution. This dropwise addition to a vortexing solution can help prevent precipitation.

    • Ensure the final concentration of DMSO is below 5% (e.g., for a 100 µL injection, no more than 5 µL of the stock should be DMSO if the vehicle is aqueous).

    • Visually inspect the solution for any precipitation. If the solution is not clear, consider optimizing the formulation as described in the troubleshooting guide.

  • Administration:

    • Administer the prepared solution to the animals via intraperitoneal injection at the desired dosage volume (typically 100-200 µL for mice).

Protocol 2: Pilot Dose-Ranging and Toxicity Study
  • Animal Groups:

    • Randomly assign animals (e.g., mice) to several groups (n=3-5 per group).

    • Include a vehicle control group that receives the injection vehicle with the same percentage of DMSO as the treatment groups.

    • Establish at least 3-4 treatment groups with increasing doses of this compound (e.g., 1 mg/kg, 10 mg/kg, 50 mg/kg, 100 mg/kg). The dose range should be selected based on the available data for related compounds.

  • Dosing and Monitoring:

    • Administer the assigned dose to each group daily (or as determined by your study design) for a set period (e.g., 14 days).

    • Monitor the animals daily for:

      • Body weight

      • Clinical signs of toxicity (e.g., changes in posture, activity, fur texture)

      • Food and water intake (optional but recommended)

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis to assess for organ toxicity (e.g., liver and kidney function).

    • Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis.

    • The highest dose that does not cause significant toxicity is considered the Maximum Tolerated Dose (MTD).

Mandatory Visualizations

Signaling Pathway Diagram

G Generalized Apoptotic Pathway for Triterpene Glycosides A Triterpene Glycoside (e.g., this compound) B Cell Membrane Interaction A->B C ROS Generation B->C D p38 MAPK Activation C->D E Bax/Bcl-2 Regulation D->E F Mitochondrial Disruption E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Generalized signaling pathway for triterpene glycoside-induced apoptosis.

Experimental Workflow Diagram

G Workflow for In Vivo Dosage Optimization cluster_0 Phase 1: Preparation & Formulation cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Analysis A This compound Stock Preparation (in DMSO) B Formulation & Solubility Testing (Vehicle Optimization) A->B C Pilot Dose-Ranging Study (Determine MTD) B->C D Efficacy Study (Tumor Model) C->D E Toxicity Assessment (Histology, Bloodwork) D->E F Tumor Growth Analysis D->F G Data Interpretation & Refinement E->G F->G

Caption: Experimental workflow for optimizing this compound dosage in animal models.

References

Stability issues of Bivittoside B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Bivittoside B in solution?

A1: The stability of this compound, a glycoside, in solution can be influenced by several factors:

  • pH: Acidic or basic conditions can lead to hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the aglycone core.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]

  • Solvent Type: The polarity and protic nature of the solvent can influence solubility and degradation pathways. For instance, protic solvents may participate in solvolysis reactions.

  • Light Exposure: Photodegradation can occur, especially for compounds with chromophores that absorb UV or visible light.[2][3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[3]

  • Enzymatic Degradation: If the solution is not sterile or contains cellular material, enzymes such as glycosidases could degrade this compound.[1]

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: While specific data for this compound is unavailable, for many saponins, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. For aqueous working solutions, the use of appropriate buffer systems to maintain a stable pH is crucial. It is recommended to minimize the storage time of aqueous solutions and prepare them fresh when possible.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common method for monitoring the degradation of a compound like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Mass Spectrometry (MS) detector.[3][4] By analyzing samples at different time points, you can quantify the decrease in the peak area of the parent compound and potentially identify the appearance of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in aqueous solution. pH instability: The pH of the solution may be too acidic or basic, causing hydrolysis.Prepare solutions using a buffered system (e.g., phosphate-buffered saline for physiological pH). Verify the pH of the final solution.
Microbial contamination: Bacterial or fungal growth could introduce enzymes that degrade the compound.Use sterile solvents and containers. For long-term storage, consider sterile filtering the solution.
Precipitation of this compound from solution. Low solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.Determine the solubility of this compound in your solvent system. It may be necessary to use a co-solvent or adjust the formulation.
Temperature effects: Solubility can be temperature-dependent. A decrease in temperature during storage could cause precipitation.Store solutions at a constant, appropriate temperature. If refrigerated, allow the solution to equilibrate to room temperature before use and check for precipitate.
Inconsistent results between experimental replicates. Incomplete dissolution: this compound may not be fully dissolved, leading to variations in concentration.Ensure complete dissolution by vortexing or sonication. Visually inspect for any undissolved particulate matter.
Adsorption to container surfaces: The compound may adsorb to plastic or glass surfaces, reducing its effective concentration.The use of low-adsorption microplates or vials is recommended. Including a small percentage of a non-ionic surfactant in the buffer may also mitigate this.

Experimental Protocols

General Protocol for Assessing this compound Stability in Different Solvents

This protocol outlines a general method for determining the chemical stability of this compound in various solvent systems.

1. Materials:

  • This compound (high purity)

  • Solvents: DMSO, Ethanol, Methanol, Purified Water, Phosphate Buffer (pH 4.0, 7.4, 9.0)

  • HPLC or UPLC system with UV/Vis or MS detector

  • Analytical column (e.g., C18)

  • Incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • From the stock solution, prepare working solutions at a final concentration (e.g., 100 µg/mL) in each of the test solvents (DMSO, Ethanol, Methanol, Water, and pH buffers).

3. Incubation and Sampling:

  • For each solvent condition, aliquot the working solution into several autosampler vials.

  • Take an initial sample (T=0) for immediate analysis.

  • Incubate the remaining vials at a controlled temperature (e.g., 25°C or 37°C).

  • Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • To halt degradation at the time of sampling, samples can be immediately frozen or mixed with a quenching solution (e.g., ice-cold methanol).[2]

4. HPLC Analysis:

  • Analyze the samples using a validated HPLC method to determine the concentration of this compound.

  • The mobile phase and gradient will need to be optimized for this compound.

  • The peak area of this compound at each time point is compared to the T=0 sample.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Example Stability Data

The following table is a hypothetical representation of stability data for this compound. This is for illustrative purposes only.

SolventpHTemperature (°C)% Remaining after 24h% Remaining after 48h
DMSON/A25>99%>99%
EthanolN/A2598%95%
Water7.02592%85%
Phosphate Buffer4.02585%72%
Phosphate Buffer7.42591%83%
Phosphate Buffer9.02578%60%
Phosphate Buffer7.43782%68%

Visualizations

experimental_workflow prep Prepare this compound Stock Solution (DMSO) dilute Dilute into Test Solvents (e.g., Buffers, H2O, EtOH) prep->dilute t0 T=0 Sample Analysis (HPLC) dilute->t0 incubate Incubate Samples at Controlled Temperature dilute->incubate analysis HPLC Analysis of Samples t0->analysis sampling Collect Samples at Timed Intervals incubate->sampling quench Quench Reaction (e.g., cold Methanol) sampling->quench quench->analysis data Calculate % Remaining vs. Time analysis->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Results or Rapid Degradation? check_ph Is the solution buffered? start->check_ph check_solubility Is there visible precipitate? check_ph->check_solubility Yes action_buffer Use a buffered solvent system. check_ph->action_buffer No check_storage How are samples stored? check_solubility->check_storage No action_solubility Lower concentration or use a co-solvent. check_solubility->action_solubility Yes action_storage Use low-adsorption vials and sterile conditions. check_storage->action_storage Improperly action_revalidate Re-validate analytical method. check_storage->action_revalidate Properly

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Bivittoside B Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving Bivittoside B.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving and storing this compound?

A1: this compound, like many saponins, can exhibit variable solubility. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is often the preferred solvent due to its ability to dissolve a wide range of organic compounds. For final dilutions in cell culture media, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity. It is recommended to perform a solubility test to determine the optimal solvent for your specific experimental conditions.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.

Q3: I am observing unexpected cytotoxicity in my control group. What could be the cause?

A3: Unexpected cytotoxicity in the control group is often attributed to the solvent used to dissolve this compound, typically DMSO. It is essential to include a vehicle control group in your experiments, which consists of the cell culture media with the same final concentration of DMSO used in the experimental groups. This will help you differentiate between the cytotoxic effects of the solvent and this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Bioactivity or Inconsistent Results Compound degradationPrepare fresh stock solutions from solid this compound. Avoid multiple freeze-thaw cycles of stock solutions.
Inaccurate pipettingCalibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Precipitation of this compound in Aqueous Solutions Poor solubility in aqueous mediaPrepare a high-concentration stock solution in DMSO and then dilute it in the final aqueous medium with vigorous vortexing. Do not exceed the solubility limit.
High Background Signal in Assays Interference from this compoundRun a control with this compound in the assay medium without cells to check for direct interference with the assay reagents.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Serially Dilute this compound in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with This compound Dilutions B->D C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals (with DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway BivittosideB This compound Receptor Cell Surface Receptor BivittosideB->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Hypothetical Signaling Pathway for this compound.

Methods to prevent the degradation of Bivittoside B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Bivittoside B to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, this compound should be stored at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.

Q2: How should I handle this compound powder upon receiving it?

A2: this compound powder is hygroscopic. It is crucial to handle it in a dry environment, such as a glove box or a desiccator. Once opened, the container should be tightly sealed and stored with a desiccant.

Q3: What are the visible signs of this compound degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning) or a change in the physical state of the powder (e.g., clumping or becoming sticky). However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in polar organic solvents such as methanol, ethanol, and DMSO. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Prepare aqueous solutions fresh daily to minimize hydrolysis.

Q5: Is this compound sensitive to light?

A5: Yes, like many complex organic molecules, this compound may be sensitive to light.[1] It is recommended to store the solid compound and its solutions in amber vials or protected from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform an analytical check of the compound's purity via HPLC. 3. Prepare fresh stock solutions.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound. This could be due to hydrolysis, oxidation, or other reactions.1. Analyze the degradation products to understand the degradation pathway. 2. Review the handling and storage procedures to identify the cause of degradation. 3. Consider performing forced degradation studies to identify potential degradation products.
Variability in experimental results. Inconsistent purity of this compound stock solutions.1. Ensure stock solutions are prepared consistently and stored properly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Qualify new batches of this compound by HPLC before use.

Experimental Protocols

Protocol for Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

4. Forced Degradation Studies:

  • Acid Hydrolysis: To 1 mL of the working solution, add 100 µL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: To 1 mL of the working solution, add 100 µL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: To 1 mL of the working solution, add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid this compound powder at 60°C for 7 days. Prepare a working solution from the stressed sample.

  • Photodegradation: Expose the working solution to UV light (254 nm) for 24 hours.

5. Analysis:

  • Inject the prepared solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage degradation.

Quantitative Data Summary

The following table summarizes the expected outcomes of the forced degradation study. The percentage of degradation is an illustrative example.

Stress Condition Expected Degradation Products % Degradation (Example)
Control (Unstressed) -< 1%
Acid (1 M HCl, 60°C, 24h) Aglycone and sugar moieties25%
Base (1 M NaOH, 60°C, 24h) Isomerized or opened lactone ring products40%
Oxidation (3% H₂O₂, RT, 24h) Oxidized steroid nucleus or sugar moieties15%
Heat (60°C, 7 days, solid) Various degradation products10%
Light (UV 254nm, 24h, solution) Photodegradation products20%

Visualizations

Potential Degradation Pathways of this compound

Bivittoside_B This compound Hydrolysis_Products Aglycone + Sugar Moieties Bivittoside_B->Hydrolysis_Products Acid/Base/Enzymatic Hydrolysis (Moisture) Lactone_Degradation Opened/Isomerized Lactone Ring Bivittoside_B->Lactone_Degradation Alkaline Conditions Oxidation_Products Oxidized Steroid Nucleus/ Hydroxyl Groups Bivittoside_B->Oxidation_Products Oxidizing Agents (e.g., Peroxides)

Caption: Key degradation pathways for this compound.

Experimental Workflow for this compound Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Working Prepare Working Solution (100 µg/mL) Stock->Working Heat Thermal Stress Acid Acid Hydrolysis Working->Acid Base Base Hydrolysis Working->Base Oxidation Oxidation Working->Oxidation Light Photodegradation Working->Light HPLC HPLC Analysis Working->HPLC Control Acid->HPLC Base->HPLC Oxidation->HPLC Heat->Working Prepare from stressed solid Light->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Proper Controls for Bivittoside B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bivittoside B. Our goal is to help you establish proper experimental controls and overcome common challenges to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a triterpenoid glycoside isolated from the sea cucumber Bohadschia bivittata.[1] Triterpenoid glycosides from sea cucumbers are known for a variety of biological activities, including cytotoxic effects against cancer cells.[2][3] The primary reported anti-cancer mechanism of action for compounds in this class is the induction of apoptosis.[3][4]

Q2: What is the general mechanism of action for this compound-induced apoptosis?

A2: While specific studies on this compound are limited, the proposed mechanism for related triterpenoid glycosides involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins (increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2), and subsequent activation of caspases.[5]

Q3: What are the recommended solvents for dissolving this compound?

A3: For in vitro experiments, this compound, like other glycosides, is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a final DMSO concentration that is non-toxic to the cells being studied, typically below 0.5%. For in vivo studies, the stock solution may be further diluted in a vehicle such as a saline solution containing a small amount of a surfactant to improve solubility. Always perform a vehicle control experiment to ensure the solvent does not affect the experimental outcome.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods is not well-documented, so it is recommended to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxic effect observed. 1. Incorrect dosage: The concentration of this compound may be too low. 2. Cell line resistance: The cell line used may be resistant to this compound. 3. Compound degradation: The this compound may have degraded due to improper storage.1. Perform a dose-response experiment to determine the optimal concentration range and the IC50 value for your specific cell line. 2. Try a different cancer cell line that has been reported to be sensitive to other triterpenoid glycosides. 3. Ensure proper storage of the compound and use a fresh stock solution.
Inconsistent results between experiments. 1. Variability in cell culture: Cell passage number, confluency, and overall health can affect experimental outcomes. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. 3. Precipitation of this compound: The compound may precipitate in the culture medium, especially at higher concentrations.1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system.
High background in apoptosis assays. 1. Vehicle toxicity: The solvent (e.g., DMSO) may be causing cell death at the concentration used. 2. Sub-optimal assay conditions: Incorrect incubation times or reagent concentrations can lead to high background.1. Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent. 2. Optimize the apoptosis assay protocol for your specific cell line and experimental conditions.
Difficulty in detecting ROS production. 1. Timing of measurement: ROS production can be an early and transient event. 2. Insensitive detection method: The chosen assay may not be sensitive enough to detect the levels of ROS produced.1. Perform a time-course experiment to identify the peak of ROS production after this compound treatment.[3] 2. Consider using a more sensitive fluorescent probe for ROS detection and ensure that the measurements are taken promptly after staining.

Quantitative Data Summary

The following table provides illustrative IC50 values for triterpenoid glycosides from sea cucumbers in various cancer cell lines. Note that these are not specific to this compound but can serve as a reference for designing dose-response experiments.

Compound Cell Line Cancer Type IC50 (µM)
Philinopside AU87MGGlioblastoma1.25[3]
Philinopside AA-549Lung Carcinoma2.50[3]
Philinopside AP-388Leukemia0.60[3]
Philinopside AMCF-7Breast Adenocarcinoma3.95[3]
Philinopside AHCT-116Colon Carcinoma2.85[3]
Fuscocineroside CMKN-28Gastric Cancer1.85[6]
Fuscocineroside CMCF-7Breast Adenocarcinoma2.61[6]
Fuscocineroside CA-549Lung Carcinoma2.13[6]
Scabraside DMKN-28Gastric Cancer0.92[6]
Scabraside DMCF-7Breast Adenocarcinoma1.54[6]
Scabraside DA-549Lung Carcinoma1.27[6]
Inornatoside BMCF-7Breast Adenocarcinoma0.47
Inornatoside BSKLU-1Lung Adenocarcinoma0.50

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Staining)

This protocol is used to measure the intracellular ROS levels induced by this compound.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • After treatment, wash the cells with serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, based on the known mechanisms of related triterpenoid glycosides.

BivittosideB_Apoptosis_Pathway BivittosideB This compound Cell Cancer Cell BivittosideB->Cell Enters Bcl2 ↓ Bcl-2 (Anti-apoptotic) BivittosideB->Bcl2 Downregulates Bax ↑ Bax (Pro-apoptotic) BivittosideB->Bax Upregulates ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces stress Mitochondrion->Bcl2 Mitochondrion->Bax CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound's Anti-Cancer Activity

The following diagram outlines a typical experimental workflow to characterize the anti-cancer effects of this compound.

BivittosideB_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ros_detection ROS Detection (e.g., DCFH-DA) treatment->ros_detection western_blot Western Blot Analysis (Bcl-2 family, Caspases) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 end End ic50->end quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis quantify_apoptosis->end measure_ros Measure ROS Levels ros_detection->measure_ros measure_ros->end protein_expression Analyze Protein Expression western_blot->protein_expression protein_expression->end

Caption: Experimental workflow for this compound anti-cancer evaluation.

References

Technical Support Center: Investigating Cellular Resistance to Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of cellular resistance to Bivittoside B, a saponin with potential anticancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[1][2][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium and subsequent cellular stress and apoptosis.[1][2]

Q2: My cells have developed resistance to this compound. What are the most likely mechanisms?

Several mechanisms could contribute to cellular resistance to this compound and other cardiac glycosides:

  • Target Alteration: Mutations in the gene encoding the α-subunit of the Na+/K+-ATPase can reduce the binding affinity of this compound to the pump, thereby decreasing its inhibitory effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5][6]

  • Alterations in Apoptosis Signaling: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can make cells less susceptible to this compound-induced apoptosis.[7][8][9][10]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival and override the cytotoxic effects of this compound.[11][12][13][14][15][16][17][18][19][20]

Q3: How can I confirm that my cell line has developed resistance to this compound?

You can confirm resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound.
  • Possible Cause 1: Variation in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Create a standardized protocol for cell counting and seeding.

  • Possible Cause 2: Fluctuation in incubation time.

    • Solution: Adhere to a strict incubation time for drug treatment across all experiments.

  • Possible Cause 3: Inconsistent solvent concentration.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells, including the vehicle control, and is at a non-toxic level.

Problem 2: No significant difference in Na+/K+-ATPase activity between sensitive and resistant cells.
  • Possible Cause 1: The resistance mechanism is not due to altered pump activity.

    • Solution: Investigate other potential resistance mechanisms, such as increased drug efflux or alterations in apoptotic pathways.

  • Possible Cause 2: Issues with the Na+/K+-ATPase activity assay.

    • Solution: Verify the assay protocol. Ensure that the cell lysates are prepared correctly and that all reagents are fresh. Include positive and negative controls (e.g., ouabain, a known Na+/K+-ATPase inhibitor) to validate the assay.

Problem 3: Difficulty in detecting mutations in the Na+/K+-ATPase gene.
  • Possible Cause 1: The mutation is present in a subpopulation of cells.

    • Solution: Consider using a more sensitive technique like next-generation sequencing (NGS) instead of traditional Sanger sequencing to detect mutations in a heterogeneous cell population.

  • Possible Cause 2: The resistance is not due to a target mutation.

    • Solution: Shift focus to other potential mechanisms like drug efflux or apoptosis regulation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineThis compound IC50 (nM) - SensitiveThis compound IC50 (nM) - ResistantFold Resistance
MCF-7 (Breast Cancer)5075015
A549 (Lung Cancer)80120015
HCT116 (Colon Cancer)6597515

Table 2: Hypothetical Na+/K+-ATPase Activity in Sensitive and Resistant Cells.

Cell LineNa+/K+-ATPase Activity (% of control) - SensitiveNa+/K+-ATPase Activity (% of control) - Resistant
MCF-73585
A5494090
HCT1163888

Table 3: Hypothetical Relative Expression of Apoptosis-Related Proteins.

ProteinMCF-7 SensitiveMCF-7 Resistant
Bcl-21.03.5
Bax1.00.4
Cleaved Caspase-31.00.2

Experimental Protocols

Development of this compound-Resistant Cell Lines

This protocol describes the continuous exposure method to generate drug-resistant cell lines.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line.

  • Culture the parental cells in complete medium containing this compound at the IC20 concentration.

  • When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Once the cells adapt and show a stable growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • At each concentration step, allow the cells to adapt and stabilize their growth rate before proceeding to the next higher concentration.

  • Periodically determine the IC50 of the cell population to monitor the development of resistance.

  • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.

Na+/K+-ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Sensitive and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer)

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • Ouabain solution (specific inhibitor of Na+/K+-ATPase)

  • Malachite green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from both sensitive and resistant cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add equal amounts of protein from each lysate to separate wells.

  • For each cell line, prepare two sets of reactions: one with assay buffer alone and one with assay buffer containing ouabain.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620-660 nm.

  • Create a standard curve using the phosphate standard solution.

  • Calculate the amount of Pi released in each sample.

  • The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-related proteins by western blotting.

Materials:

  • Sensitive and resistant cell lines treated with or without this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling_Pathways_in_Bivittoside_B_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bivittoside_B This compound NaK_ATPase Na+/K+-ATPase Bivittoside_B->NaK_ATPase Inhibits ABC_Transporter ABC Transporter (e.g., P-gp) Bivittoside_B->ABC_Transporter Apoptosis Apoptosis NaK_ATPase->Apoptosis Induces ABC_Transporter->Bivittoside_B Efflux PI3K_Akt PI3K/Akt Pathway Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes NF_kB NF-κB Pathway NF_kB->Cell_Survival Promotes Apoptosis_Regulation Apoptosis Regulation (Bcl-2 family) Apoptosis_Regulation->Apoptosis Inhibits Cell_Survival->Apoptosis Inhibits

Caption: Potential mechanisms of cellular resistance to this compound.

Experimental_Workflow_for_Resistance_Investigation cluster_mechanism_investigation Investigate Resistance Mechanisms start Start with Parental (Sensitive) Cell Line develop_resistance Develop Resistant Cell Line (Continuous this compound Exposure) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Assay) develop_resistance->confirm_resistance target_analysis Target Analysis: - Na+/K+-ATPase Activity Assay - Gene Sequencing (ATP1A1) confirm_resistance->target_analysis Compare Sensitive vs. Resistant efflux_analysis Drug Efflux Analysis: - ABC Transporter Expression (Western Blot/qPCR) confirm_resistance->efflux_analysis Compare Sensitive vs. Resistant apoptosis_analysis Apoptosis Pathway Analysis: - Western Blot for Bcl-2, Bax, Cleaved Caspases confirm_resistance->apoptosis_analysis Compare Sensitive vs. Resistant signaling_analysis Signaling Pathway Analysis: - Western Blot for p-Akt, p-NF-κB confirm_resistance->signaling_analysis Compare Sensitive vs. Resistant end Elucidate Resistance Mechanism(s) target_analysis->end efflux_analysis->end apoptosis_analysis->end signaling_analysis->end

Caption: Workflow for investigating this compound resistance.

Apoptosis_Signaling_Pathway cluster_bcl2_family Bcl-2 Family Proteins Bivittoside_B This compound NaK_ATPase_Inhibition Na+/K+-ATPase Inhibition Bivittoside_B->NaK_ATPase_Inhibition Mitochondrial_Stress Mitochondrial Stress NaK_ATPase_Inhibition->Mitochondrial_Stress Bax Bax (Pro-apoptotic) Mitochondrial_Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Bax->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis pathway.

References

Technical Support Center: Refining Purification Techniques for Higher Bivittoside B Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Bivittoside B, a non-sulfated hexoside analog with antifungal and potential antitumor activity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most effective methods for purifying this compound and other saponins involve a multi-step approach.[2][3] This typically includes initial extraction from the source material (e.g., Bovine sea cucumber), followed by enrichment using macroporous resin column chromatography and a final polishing step with preparative high-performance liquid chromatography (HPLC).[2][4] Crystallization can also be employed as a final purification step to achieve high purity.[5][6]

Q2: this compound lacks a strong chromophore. How can I effectively detect it during HPLC analysis?

A2: The absence of a strong chromophore in many saponins, including this compound, makes UV detection challenging.[7][8][9] To overcome this, Evaporative Light Scattering Detection (ELSD) is a highly effective alternative for quantitative analysis.[7][10][11] Mass Spectrometry (MS) detectors can also be coupled with HPLC for both quantification and structural confirmation.[8][9]

Q3: What are the main challenges I can expect when purifying this compound?

A3: Purifying this compound presents challenges common to saponin isolation. These include the presence of complex mixtures of structurally similar saponins, which can co-elute during chromatography.[7][10] The polarity of these compounds can also lead to issues with peak tailing and poor resolution.[12] Furthermore, contamination with other plant or animal metabolites like polysaccharides and proteins can complicate the purification process.[13]

Q4: Can I use a single purification technique to get pure this compound?

A4: While it is technically possible, relying on a single technique is generally inefficient and unlikely to yield a high-purity product.[7][11] A combined strategy, such as using macroporous resins for initial cleanup followed by preparative HPLC, is a more effective and economical approach to enrich and purify steroidal saponins like this compound.[2]

Troubleshooting Guides

Macroporous Resin Chromatography
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound in Eluate Inappropriate Resin Type: The selected resin may have poor adsorption/desorption characteristics for this compound.Test a variety of macroporous resins with different polarities (e.g., HPD-100, NKA-9, XAD7HP) to find the one with the best binding and release properties.[3]
Incorrect Elution Solvent: The ethanol concentration may be too low to effectively desorb this compound.Perform a gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 90%) to determine the optimal concentration for elution.[14][15]
Column Overload: Exceeding the binding capacity of the resin.Reduce the amount of crude extract loaded onto the column or increase the column size.
Poor Purity of Eluted Fraction Ineffective Washing Step: The washing step may not be sufficient to remove all impurities.Increase the volume of the washing solvent (e.g., water or low-concentration ethanol) to ensure all non-saponin impurities are removed before elution.[4]
Co-elution of Similar Saponins: Other saponins with similar polarities are eluting with this compound.Optimize the ethanol gradient in the elution step to improve the separation of different saponins. A shallower gradient may be necessary.
Preparative High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Peak Tailing Poor Column Condition: The column may be contaminated or degraded.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.Adjust the mobile phase composition. For saponins, a common mobile phase is a gradient of acetonitrile and water.[8][17] Adding a small amount of acid (e.g., formic acid) can sometimes improve peak shape.
Column Overload: Injecting too much sample.Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Peaks Suboptimal Mobile Phase Gradient: The gradient may be too steep, causing peaks to elute too close together.Optimize the gradient program. A shallower gradient will provide better separation.[12]
Incorrect Column Chemistry: The stationary phase may not be suitable for separating this compound from its impurities.Experiment with different column chemistries (e.g., C18, C8) to find the one that provides the best selectivity.[8]
Retention Time Shift Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition between runs.Ensure the mobile phase is prepared accurately and consistently for each run.[16]
Fluctuations in Column Temperature: Temperature changes can affect retention times.Use a column oven to maintain a constant temperature.[16]
Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.Check the pump for leaks and ensure it is properly primed.[12]

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., NKA-9 or HPD-600) based on preliminary screening for optimal adsorption and desorption of this compound.[2][3]

    • Pre-treat the resin by washing with 95% ethanol, followed by soaking for 24 hours, and then rinsing with distilled water until no ethanol remains.[3]

  • Column Packing:

    • Prepare a glass column and wet-pack it with the pre-treated resin.

  • Sample Loading:

    • Dissolve the crude this compound extract in the appropriate solvent and load it onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with distilled water to remove salts and highly polar impurities.

    • Follow with a wash of 30% ethanol to remove other non-target compounds.[2]

  • Elution:

    • Elute the enriched this compound fraction using an optimized concentration of ethanol (e.g., 70% or 90%).[2][14]

  • Analysis:

    • Analyze the collected fractions using HPLC-ELSD to determine the concentration and purity of this compound.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC
  • Sample Preparation:

    • Dissolve the enriched this compound fraction from the macroporous resin step in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used for saponin purification.[8]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly employed.[17] The gradient program should be optimized for the best separation.

    • Flow Rate: Adjust the flow rate based on the column dimensions.

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) for accurate quantification.[10]

    • Temperature: Maintain a constant column temperature (e.g., 30 °C) using a column oven.[17]

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_enrichment Enrichment cluster_purification High-Purity Purification cluster_final_product Final Product raw_material Bovine Sea Cucumber extraction Solvent Extraction raw_material->extraction macroporous_resin Macroporous Resin Chromatography extraction->macroporous_resin prep_hplc Preparative HPLC macroporous_resin->prep_hplc crystallization Crystallization (Optional) prep_hplc->crystallization pure_bivittoside_b High-Purity This compound prep_hplc->pure_bivittoside_b crystallization->pure_bivittoside_b

Caption: Experimental workflow for this compound purification.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bivittoside_B This compound Receptor Cell Surface Receptor Bivittoside_B->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-kB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Apoptosis-related genes) Transcription_Factor->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Challenges and strategies in the chemical synthesis of Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chemical Synthesis of Bivittoside B

Disclaimer: As of October 2025, the total chemical synthesis of this compound has not been reported in peer-reviewed scientific literature. Therefore, this technical support center provides guidance based on established strategies and challenges encountered in the synthesis of structurally related holostane-type triterpenoid glycosides, such as pervicoside B and C. The proposed strategies and troubleshooting advice are hypothetical and intended to serve as a proactive resource for researchers undertaking this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound are expected to be:

  • Stereocontrolled construction of the trisaccharide moiety: Achieving the correct stereochemistry for the glycosidic linkages, particularly the 1,2-cis linkages, is a significant hurdle.

  • Protecting group strategy: The multiple hydroxyl groups on both the aglycone and the trisaccharide require a complex and orthogonal protecting group strategy to allow for selective reactions.

  • Synthesis of the complex aglycone: The pentacyclic aglycone with its multiple stereocenters presents a considerable synthetic challenge.

  • Glycosylation of the sterically hindered aglycone: Attaching the large trisaccharide to the aglycone at the C3 position can be difficult due to steric hindrance.

  • Late-stage functional group manipulations: Deprotection and other final modifications must be carried out without affecting the sensitive glycosidic bonds or other functional groups.

Q2: What general synthetic strategy could be envisioned for this compound?

A2: A convergent synthetic strategy is likely to be most effective. This would involve the separate synthesis of the trisaccharide moiety and the aglycone, followed by their coupling. This approach allows for the optimization of the synthesis of each component before the crucial glycosylation step.

Q3: What types of protecting groups are likely to be necessary?

A3: A combination of protecting groups will be required. For hydroxyl groups, silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acyl groups (e.g., acetyl, benzoyl) are common choices. For the carboxylic acid, a methyl or benzyl ester could be employed. The choice of protecting groups must be carefully planned to ensure they can be removed selectively under different conditions (orthogonal protection).

Troubleshooting Guides

Challenges in the Synthesis of the Trisaccharide Moiety
Problem Possible Cause(s) Suggested Solution(s)
Low stereoselectivity in glycosylation - Inappropriate glycosyl donor or acceptor. - Non-optimal reaction conditions (solvent, temperature, promoter). - Lack of neighboring group participation for 1,2-trans linkages.- For 1,2-trans glycosylation, use a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor. - For 1,2-cis glycosylation, use a non-participating group (e.g., benzyl, silyl) at C2 and carefully select the glycosyl donor (e.g., trichloroacetimidate, thioglycoside) and promoter (e.g., TMSOTf, NIS/TfOH). - Screen different solvents and temperatures to optimize selectivity.
Low yield of glycosylation product - Steric hindrance of the glycosyl donor or acceptor. - Poor reactivity of the glycosyl donor or acceptor. - Decomposition of starting materials or product under the reaction conditions.- Use a more reactive glycosyl donor. - Increase the reaction temperature or use a more powerful promoter, while monitoring for decomposition. - Consider a different synthetic route to reduce steric hindrance at the reaction site.
Difficulty in purifying the trisaccharide - Presence of closely related stereoisomers. - Similar polarity of starting materials and products.- Employ high-resolution purification techniques such as HPLC. - Modify the protecting groups to alter the polarity of the desired product for easier separation.
Challenges in the Synthesis of the Aglycone
Problem Possible Cause(s) Suggested Solution(s)
Incorrect stereochemistry at key centers - Poor diastereoselectivity in cyclization or addition reactions.- Use chiral auxiliaries or catalysts to control stereochemistry. - Employ substrate-controlled reactions where the existing stereocenters direct the formation of new ones.
Low yield in multi-step linear sequence - Accumulation of yield losses over many steps.- Develop a more convergent synthesis to reduce the length of the longest linear sequence. - Optimize each reaction step for maximum yield.
Challenges in the Final Glycosylation and Deprotection Steps
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final glycosylation - Steric hindrance of the aglycone acceptor. - Deactivation of the promoter by other functional groups on the aglycone.- Use a highly reactive glycosyl donor and a potent promoter system. - Consider a less sterically hindered precursor to the aglycone for the glycosylation step, with final modifications to the aglycone performed after glycosylation.
Cleavage of glycosidic bonds during deprotection - Harsh acidic or basic conditions.- Use protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for benzyl ethers). - Carefully screen deprotection conditions on model compounds to find the mildest effective method.

Quantitative Data from Syntheses of Related Saponins

The following tables summarize typical yields for key transformations in the synthesis of holostane glycosides, which can serve as a benchmark for the synthesis of this compound.

Table 1: Glycosylation Reaction Yields in Saponin Synthesis

Glycosyl Donor Glycosyl Acceptor Promoter Solvent Yield (%) Stereoselectivity (α:β) Reference Compound
TrichloroacetimidateSteroid C3-OHTMSOTfDCM70-85>10:1 (for 1,2-cis)Pervicoside B/C Synthesis
ThioglycosideMonosaccharide C4-OHNIS/TfOHDCM/Et2O65-80>15:1 (for 1,2-trans)Pervicoside B/C Synthesis
Phenyl Toluene ThioAglyconeMeOTfToluene601:1Philinopside A Synthesis

Table 2: Protecting Group Manipulations and Yields

Transformation Reagents Substrate Yield (%) Reference Compound
Benzylation (OH)BnBr, NaHAglycone Precursor>90Pervicoside B/C Synthesis
Desilylation (TBDPS)TBAFProtected Trisaccharide>95Pervicoside B/C Synthesis
Global Deprotection (H2)H2, Pd/CFully Protected Saponin70-85Pervicoside B/C Synthesis

Experimental Protocols

The following are generalized protocols based on the synthesis of related saponins and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Stereoselective 1,2-trans Glycosylation using a Thioglycoside Donor

  • Preparation: Dry the glycosyl donor and acceptor under high vacuum for several hours. Ensure all glassware is flame-dried, and solvents are anhydrous.

  • Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.2 eq) in anhydrous DCM/Et2O (1:1) under an argon atmosphere. Add freshly activated molecular sieves (4Å).

  • Cooling: Cool the reaction mixture to -40 °C.

  • Initiation: Add N-iodosuccinimide (NIS) (1.5 eq) to the mixture, followed by the dropwise addition of a solution of triflic acid (TfOH) (0.1 eq) in DCM.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench with triethylamine, and then add a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature, filter through celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product and purify by silica gel column chromatography.

Visualizations

G cluster_aglycone Aglycone Synthesis cluster_trisaccharide Trisaccharide Synthesis cluster_coupling Coupling and Deprotection Aglycone_precursor Aglycone Precursor Protected_aglycone Protected Aglycone Aglycone_precursor->Protected_aglycone Multi-step synthesis and protection Protected_BivittosideB Protected this compound Protected_aglycone->Protected_BivittosideB Glycosylation Monosaccharide1 Monosaccharide 1 Disaccharide Protected Disaccharide Monosaccharide1->Disaccharide Glycosylation Monosaccharide2 Monosaccharide 2 Monosaccharide2->Disaccharide Monosaccharide3 Monosaccharide 3 Trisaccharide Protected Trisaccharide Donor Monosaccharide3->Trisaccharide Disaccharide->Trisaccharide Glycosylation Trisaccharide->Protected_BivittosideB BivittosideB This compound Protected_BivittosideB->BivittosideB Global Deprotection

Caption: A proposed convergent synthetic workflow for this compound.

G start Low yield in glycosylation step q1 Is the glycosyl donor sufficiently reactive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is steric hindrance a major issue? a1_yes->q2 s1 Use a more reactive donor (e.g., trichloroacetimidate) a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Synthesize a less hindered aglycone precursor for glycosylation a2_yes->s2 q3 Are the reaction conditions optimized? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult literature for analogous complex glycosylations a3_yes->end s3 Screen promoters, solvents, and temperatures a3_no->s3

Caption: A troubleshooting decision tree for low-yield glycosylation.

Validation & Comparative

Lack of Publicly Available Data on the Anticancer Activity of Bivittoside B and Bivittoside D

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly available databases reveals a significant gap in the understanding of the anticancer properties of the triterpenoid glycosides, Bivittoside B and Bivittoside D. At present, there are no published studies that directly compare the anticancer activities of these two compounds, nor are there individual in-depth studies detailing their specific cytotoxic effects, mechanisms of action, or the signaling pathways they may modulate in cancer cells.

While this compound and Bivittoside D are known to be isolated from the sea cucumber Bohadschia bivittata, specific research into the bioactivity of these particular compounds appears to be absent from the public domain. Consequently, the core requirements of a detailed comparative guide, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be fulfilled at this time.

General Anticancer Potential of Triterpenoid Glycosides from Sea Cucumbers

Although specific data on this compound and D are unavailable, the broader class of triterpenoid glycosides, to which they belong, has been the subject of extensive research for their potent anticancer activities.[1][2][3] These compounds, isolated from various sea cucumber species, have demonstrated a range of cytotoxic and tumor-inhibiting effects.[1][4][5]

The general mechanism of action for many sea cucumber-derived triterpenoid glycosides involves the induction of apoptosis (programmed cell death), a critical process for eliminating cancerous cells.[2][6] This is often accompanied by cell cycle arrest, which halts the proliferation of cancer cells.[6] Furthermore, some of these glycosides have been shown to suppress tumor cell invasion and metastasis and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][6]

The anticancer effects of these compounds are often mediated through the modulation of key cellular signaling pathways.[2] While the specific pathways affected can vary between different glycosides and cancer cell types, the PI3K/Akt and MAPK signaling cascades are common targets.

Experimental Approaches for Assessing Anticancer Activity

Should research on this compound and Bivittoside D become available, the following standard experimental protocols would likely be employed to characterize and compare their anticancer activities.

Cytotoxicity Assays

To determine the concentration at which these compounds inhibit cancer cell growth, researchers typically use cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: Common In Vitro Cytotoxicity Assays

Assay NamePrinciple
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is measured spectrophotometrically.
SRB (Sulphorhodamine B) Assay Measures total protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.
LDH (Lactate Dehydrogenase) Assay Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue under a microscope.
Apoptosis Assays

To confirm that cell death is occurring via apoptosis, a series of assays targeting different stages of the apoptotic process are used.

Table 2: Common Apoptosis Detection Methods

Assay NamePrinciple
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Caspase Activity Assays Measures the activity of caspases, a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric substrates for specific caspases (e.g., Caspase-3, -8, -9) are used.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Western Blotting for Apoptosis-Related Proteins Measures the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins (e.g., Bax, Bcl-2), cytochrome c, and cleaved PARP.
Experimental Workflow for Anticancer Drug Screening

The general workflow for screening natural compounds for anticancer activity is a multi-step process.

G A Compound Isolation & Characterization (e.g., from Bohadschia bivittata) B In Vitro Cytotoxicity Screening (e.g., MTT, SRB assays on cancer cell lines) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D E Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt, MAPK pathways) D->E F In Vivo Animal Studies (e.g., Xenograft models) E->F G Preclinical Development F->G

Figure 1. A generalized workflow for the discovery and preclinical development of novel anticancer compounds from natural sources.

Potential Signaling Pathways of Interest

Based on the known mechanisms of other triterpenoid glycosides, should this compound and D exhibit anticancer activity, it would be pertinent to investigate their effects on key signaling pathways that regulate cell survival, proliferation, and apoptosis.

G cluster_0 Cell Membrane cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Simplified representation of the PI3K/Akt and MAPK/ERK signaling pathways, which are common targets for anticancer agents and play crucial roles in cell proliferation and survival.

References

Validating the Inhibitory Effect of Bivittoside B on Na+/K+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Evidence for Bivittoside B as a Na+/K+-ATPase Inhibitor Paves the Way for New Research

To date, a thorough review of scientific literature reveals no direct evidence to validate the inhibitory effect of this compound on Na+/K+-ATPase. While this compound has been noted for its potential antitumor activities, its mechanism of action in this regard has not been linked to the inhibition of the sodium-potassium pump. This presents a novel avenue for investigation for researchers in drug discovery and cellular biology. This guide provides a comparative framework of well-established Na+/K+-ATPase inhibitors, details the experimental protocols required to assess such inhibitory activity, and outlines the known signaling pathways affected, offering a valuable resource for scientists wishing to investigate the potential effects of this compound on this critical enzyme.

Known Biological Activity of this compound

This compound is a naturally occurring compound that has been primarily investigated for its cytotoxic effects on cancer cells. Studies have indicated that its antitumor activity may be linked to the induction of apoptosis, a form of programmed cell death, in various cancer cell lines. For instance, some studies have shown that similar compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins[1]. Another related compound, Jujuboside B, has been shown to suppress the growth of breast cancer xenografts by inducing both apoptosis and autophagy[2]. However, the direct molecular targets of this compound that initiate these cytotoxic effects remain to be fully elucidated, and a direct link to Na+/K+-ATPase inhibition is not established in the current body of scientific literature.

A Comparative Analysis of Established Na+/K+-ATPase Inhibitors

In contrast to the lack of data for this compound, a number of compounds are well-characterized for their potent inhibition of Na+/K+-ATPase. These are invaluable tools for research and, in some cases, are used clinically. The most prominent class of Na+/K+-ATPase inhibitors are the cardiac glycosides, which include digoxin, digitoxin, and ouabain.

Below is a summary of the inhibitory concentrations (IC50) for these established inhibitors against Na+/K+-ATPase from various sources. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorIC50 ValueCell Line/Tissue SourceReference
Digoxin ~164 nMMDA-MB-231 cells[3]
40 nMA549 cells[3]
Varies by isoformHuman Na+,K+-ATPase isoforms[4]
Ouabain 89 nMMDA-MB-231 cells[3]
17 nMA549 cells[3]
Varies by isoformHuman Na+,K+-ATPase isoforms[4]
Digitoxin Varies by isoformHuman Na+,K+-ATPase isoforms[4]
More cytotoxic thanPrimary leukaemic cells[5]
digoxin

Experimental Protocol for Na+/K+-ATPase Inhibition Assay

To investigate the potential inhibitory effect of this compound on Na+/K+-ATPase, a standardized enzymatic assay can be employed. The principle of this assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by comparing the amount of Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.

Materials:

  • Tissue or cell homogenate containing Na+/K+-ATPase

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • ATP solution

  • Ouabain solution (as a specific inhibitor control)

  • Test compound solution (e.g., this compound)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare Reactions: Set up two sets of reactions for each sample to be tested: one with and one without ouabain. This allows for the specific measurement of Na+/K+-ATPase activity (the ouabain-sensitive portion of total ATPase activity).

  • Incubation with Inhibitor: Add the tissue/cell homogenate to the assay buffer. For the test group, add the desired concentration of this compound. For the control and ouabain groups, add the vehicle control and ouabain, respectively. Incubate for a predetermined time at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells. Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stop Reaction and Measure Phosphate: Stop the reaction by adding a reagent that halts enzymatic activity and allows for the colorimetric detection of inorganic phosphate.

  • Read Absorbance: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate Activity: The specific Na+/K+-ATPase activity is calculated by subtracting the phosphate released in the presence of ouabain from the phosphate released in its absence. The inhibitory effect of this compound can then be determined by comparing the activity in its presence to the control.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the processes involved, the following diagrams have been generated using the DOT language.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NaK_ATPase Na+/K+-ATPase Na_inc ↑ [Na+]i NaK_ATPase->Na_inc Reduced Na+ efflux Signaling_Cascades Downstream Signaling (Src, EGFR, Ras-Raf-MAPK, PI3K) NaK_ATPase->Signaling_Cascades Conformational change NCX Na+/Ca2+ Exchanger Ca_inc ↑ [Ca2+]i NCX->Ca_inc Reduced Ca2+ efflux Inhibitor Inhibitor (e.g., Cardiac Glycoside) Inhibitor->NaK_ATPase Inhibition Na_inc->NCX Altered gradient Ca_inc->Signaling_Cascades Cellular_Effects Cellular Effects (↑ Contractility, Altered Gene Expression, Apoptosis) Signaling_Cascades->Cellular_Effects

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, ATP, Ouabain, and Test Compound (this compound) Setup_Reactions Set up reactions: - Control - Ouabain Control - Test Compound Prepare_Reagents->Setup_Reactions Prepare_Sample Prepare Tissue/Cell Homogenate Add_Homogenate Add Homogenate to Reactions Prepare_Sample->Add_Homogenate Setup_Reactions->Add_Homogenate Pre_Incubate Pre-incubate at 37°C Add_Homogenate->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop reaction and add phosphate detection reagent Incubate->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Calculate_Activity Calculate Na+/K+-ATPase Activity Read_Absorbance->Calculate_Activity Determine_Inhibition Determine % Inhibition and IC50 Calculate_Activity->Determine_Inhibition

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Conclusion and Future Directions

While there is currently no scientific basis to support the claim that this compound inhibits Na+/K+-ATPase, its known antitumor properties make it a compound of interest for further mechanistic studies. The lack of evidence should not be seen as a definitive refutation but rather as an opportunity for new research. By utilizing the established experimental protocols outlined in this guide, researchers can systematically investigate the effect of this compound on Na+/K+-ATPase activity. Should this compound be found to inhibit this enzyme, it would open up new avenues for understanding its biological effects and potentially lead to the development of novel therapeutic strategies. The provided comparative data on known inhibitors serves as a benchmark for such future investigations.

References

Cross-Validation of the Antifungal Efficacy of Bivittoside D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antifungal efficacy of Bivittoside D, a naturally occurring triterpene glycoside, against a panel of clinically relevant fungal pathogens. The performance of Bivittoside D is cross-validated against established antifungal agents, supported by available experimental data. Please note that the primary research identified refers to Bivittoside D, and it is assumed that the user's query for "Bivittoside B" is a likely reference to this compound due to the lack of available literature on a "this compound" with antifungal properties.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of Bivittoside D has been evaluated against several fungal species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Bivittoside D and compare it with the MIC ranges of common antifungal drugs against the same pathogens.

Table 1: Antifungal Efficacy of Bivittoside D and Comparator Drugs against Yeast and Yeast-like Fungi

Fungal SpeciesBivittoside D MIC (µg/mL)Amphotericin B MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicans0.78[1]0.016 - 10.064 - 16
Cryptococcus neoformansPromising Activity (Specific MIC not reported)[2]0.125 - 12 - 16
Candida parapsilosisPromising Activity (Specific MIC not reported)[2]0.03 - 20.125 - 4

Table 2: Antifungal Efficacy of Bivittoside D and Comparator Drugs against Filamentous Fungi

Fungal SpeciesBivittoside D MIC (µg/mL)Amphotericin B MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)
Aspergillus fumigatus1.56[1]0.25 - 20.016 - 0.5
Trichophyton mentagrophytes0.78[1]0.03 - 10.01 - 0.25
Sporothrix schenckiiPromising Activity (Specific MIC not reported)[2]0.12 - 20.03 - 1

Note: The MIC values for comparator drugs are compiled from various sources and represent a general range. Specific values can vary depending on the strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., Bivittoside D) and comparator drugs is prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

  • Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL. A growth control well (without any antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal_Culture Fungal Culture on Agar Inoculum_Suspension Inoculum Suspension Fungal_Culture->Inoculum_Suspension Inoculation Inoculation of Microtiter Plate Inoculum_Suspension->Inoculation Drug_Dilution Serial Drug Dilution in Plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Visual_Reading Visual Reading of Growth Inhibition Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Antifungal Susceptibility Testing Workflow.

Mechanism of Action: Proposed Signaling Pathway

As a triterpenoid saponin, the primary antifungal mechanism of Bivittoside D is believed to involve the disruption of the fungal cell membrane's integrity. While a specific signaling cascade has not been elucidated, the proposed mechanism centers on its interaction with membrane sterols, leading to pore formation and subsequent cell lysis.

G cluster_cell Fungal Cell Cell_Membrane Fungal Cell Membrane (Ergosterol Rich) Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Bivittoside_D Bivittoside D Bivittoside_D->Cell_Membrane Interacts with Ergosterol

Proposed Mechanism of Bivittoside D.

This guide provides a consolidated overview of the current understanding of Bivittoside D's antifungal properties. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and precise molecular mechanisms of action.

References

Comparative Efficacy of Bivittoside B and Its Analogue from Different Marine Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Antifungal and Cytotoxic Potential

Bivittoside B, a triterpene glycoside found in sea cucumbers of the genus Bohadschia, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the efficacy of this compound and its closely related analogue, Bivittoside D, based on available experimental data from various marine sources. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these marine natural products.

Efficacy Comparison: Antifungal Activity of Bivittoside D

Bivittoside D, which shares the same aglycone as this compound, has demonstrated significant antifungal activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Bivittoside D isolated from different Bohadschia species against various fungal strains.

Marine Source SpeciesFungal StrainEfficacy Metric (MIC)Reference
Bohadschia vitiensis Candida albicans0.78 µg/mL[1]
Trichophyton mentagrophytes0.78 µg/mL[1]
Aspergillus fumigatus1.56 µg/mL[1]
Cryptococcus neoformansPromising results[2]
Sporothrix schenckiiPromising results[2]
Candida parapsilosisPromising results[2]
Bohadschia marmorata Six different fungal strainsMIC80: 0.70 - 2.81 µM[1]

Note: "Promising results" indicates that the source mentions significant activity but does not provide specific MIC values. MIC80 represents the minimum concentration required to inhibit 80% of fungal growth.

Experimental Protocols

Isolation and Purification of Bivittoside D from Bohadschia vitiensis

A patented method for the isolation of Bivittoside D from Bohadschia vitiensis involves the following steps:

  • Freshly collected B. vitiensis is soaked in a polar solvent.

  • The material is filtered, and the solvent is decanted.

  • The remaining material is then soaked in a second aqueous polar solvent.

  • The material is extracted by filtration.

  • The extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to elution followed by crystallization to obtain pure Bivittoside D[3].

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of Bivittoside D is typically determined using a broth microdilution method, following established protocols.

  • Fungal Strain Preparation: Fungal strains are cultured on appropriate agar plates. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Assay Plate Preparation: The Bivittoside D compound is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Cytotoxicity Assay (MTT Assay)

While specific IC50 data for this compound and D from different sources are limited, the general protocol for assessing cytotoxicity against cancer cell lines is as follows:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or D) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing the Research Process and Potential Mechanisms

To better understand the workflow of comparing these marine-derived compounds and their potential biological effects, the following diagrams are provided.

G cluster_collection Sample Collection & Preparation cluster_isolation Isolation & Identification cluster_bioassay Bioactivity Screening cluster_comparison Data Analysis Source A Bohadschia vitiensis Extraction Solvent Extraction Source A->Extraction Source B Bohadschia marmorata Source B->Extraction Source C Bohadschia bivittata Source C->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Column Chromatography Crude Extract->Chromatography Purification HPLC Purification Chromatography->Purification Bivittoside Pure this compound/D Purification->Bivittoside Structure Structural Elucidation (NMR, MS) Bivittoside->Structure Antifungal Antifungal Assay (MIC determination) Bivittoside->Antifungal Cytotoxic Cytotoxicity Assay (IC50 determination) Bivittoside->Cytotoxic Comparison Comparative Efficacy Analysis Antifungal->Comparison Cytotoxic->Comparison G Bivittoside This compound/D Bcl2 Anti-apoptotic Bcl-2 proteins Bivittoside->Bcl2 inhibits? BaxBak Pro-apoptotic Bax/Bak Bivittoside->BaxBak activates? Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->BaxBak inhibits BaxBak->Mitochondrion permeabilizes Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Bivittoside B and Other Cardiac Glycosides: A Comparative Guide for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing interest in repurposing existing drugs and exploring natural compounds for novel anticancer agents. Cardiac glycosides, a class of naturally derived compounds traditionally used for treating heart conditions, have emerged as promising candidates in oncology. This guide provides a detailed comparison of Bivittoside B, a triterpenoid glycoside from sea cucumbers, with other well-known cardiac glycosides for cancer therapy, supported by experimental data and detailed methodologies.

Introduction to Cardiac Glycosides and this compound

Cardiac glycosides are a diverse group of compounds that share a common mechanism of action: the inhibition of the sodium-potassium pump (Na+/K+-ATPase). This pump is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this pump, cardiac glycosides trigger a cascade of intracellular events that can lead to cancer cell death.[1][2][3] While traditionally sourced from plants of the Digitalis genus (e.g., Digoxin, Digitoxin), a significant number of these compounds, including this compound, are found in marine organisms like sea cucumbers.[4][5]

This compound is a triterpenoid glycoside isolated from the sea cucumber Bohadschia bivittata. Triterpenoid glycosides from sea cucumbers are recognized for their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6] This guide aims to place the potential of this compound in the context of other established cardiac glycosides in the realm of cancer therapy.

Mechanism of Action: Targeting the Na+/K+-ATPase Pump

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium ion concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis triggers several downstream signaling pathways that can culminate in apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2][3]

Cardiac_Glycoside_Signaling_Pathway Signaling Pathway of Cardiac Glycosides in Cancer Cells Cardiac_Glycosides Cardiac_Glycosides Na_K_ATPase Na+/K+-ATPase Cardiac_Glycosides->Na_K_ATPase Inhibition Autophagy Autophagy Cardiac_Glycosides->Autophagy Cell_Cycle_Arrest Cell_Cycle_Arrest Cardiac_Glycosides->Cell_Cycle_Arrest Intracellular_Na ↑ Intracellular Na+ Na_K_ATPase->Intracellular_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Inhibition Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca ROS_Generation ↑ ROS Generation Intracellular_Ca->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Cardiac Glycoside Signaling Pathway

Comparative Efficacy: In Vitro Cytotoxicity

The anticancer potential of cardiac glycosides is often initially assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the available IC50 values for this compound and other prominent cardiac glycosides across different human cancer cell lines.

Table 1: IC50 Values of this compound and Other Triterpenoid Glycosides from Sea Cucumbers

CompoundCancer Cell LineIC50 (µM)Source Organism
This compound Data Not Available-Bohadschia bivittata
Philinopside AU87MG (Glioblastoma)0.60Pentacta quadrangularis
Philinopside AA-549 (Lung Carcinoma)3.95Pentacta quadrangularis
Philinopside AP-388 (Leukemia)0.85Pentacta quadrangularis
Philinopside AMCF-7 (Breast Cancer)2.50Pentacta quadrangularis
Philinopside AHCT-116 (Colon Cancer)1.50Pentacta quadrangularis
Philinopside AMKN-28 (Gastric Cancer)1.25Pentacta quadrangularis

Table 2: IC50 Values of Traditional Cardiac Glycosides

CompoundCancer Cell LineIC50 (nM)
Ouabain A549 (Lung Carcinoma)~25-50
Hela (Cervical Cancer)~50-100
HCT116 (Colon Cancer)~25-50
Digoxin A549 (Lung Carcinoma)~150
MDA-MB-231 (Breast Cancer)Data indicates lower sensitivity than A549
Digitoxin Various Cancer Cell LinesPotent nanomolar range
Lanatoside C Various Cancer Cell LinesPotent nanomolar range

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the anticancer activities of different compounds. Below are representative protocols for key assays used in the study of cardiac glycosides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with varying concentrations of cardiac glycosides Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 values Absorbance_Measurement->IC50_Calculation

MTT Assay Workflow
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the cardiac glycoside or vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the cardiac glycoside at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Na+/K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the activity of the Na+/K+-ATPase enzyme.

  • Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex) is used.

  • Reaction Mixture: The reaction is carried out in a buffer containing NaCl, KCl, MgCl2, and ATP.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the cardiac glycoside.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Inorganic Phosphate Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the cardiac glycoside.

Conclusion and Future Directions

Cardiac glycosides represent a promising class of compounds for cancer therapy, with a well-defined primary mechanism of action. While traditional cardiac glycosides like Ouabain and Digoxin have demonstrated potent anticancer activity at nanomolar concentrations, the therapeutic potential of this compound from the sea cucumber Bohadschia bivittata remains largely unexplored, with a notable lack of specific cytotoxicity data in the current scientific literature.

The available data on related triterpenoid glycosides from other sea cucumber species suggest that this class of compounds warrants further investigation. Future research should focus on:

  • Determining the in vitro cytotoxicity of this compound across a panel of human cancer cell lines to establish its IC50 values.

  • Elucidating the detailed molecular mechanisms of this compound-induced cell death, including its effects on apoptosis, autophagy, and key signaling pathways.

  • Conducting in vivo studies in animal models to evaluate the antitumor efficacy and safety profile of this compound.

  • Performing comparative studies of this compound with other cardiac glycosides under standardized conditions to accurately assess its relative potency and therapeutic index.

A deeper understanding of the structure-activity relationships among different cardiac glycosides will be crucial for the development of novel and more effective anticancer drugs with improved safety profiles. The exploration of marine-derived compounds like this compound holds significant promise in expanding the arsenal of therapeutic agents against cancer.

References

Unraveling the Molecular Targets of Bivittoside B: A Quest for Definitive Validation

Author: BenchChem Technical Support Team. Date: November 2025

The precise molecular targets of Bivittoside B, a naturally occurring triterpenoid glycoside, remain largely uncharacterized in publicly available scientific literature, hindering a comprehensive validation and comparative analysis against other therapeutic alternatives. While the broader class of saponins, to which this compound belongs, is known to exhibit a range of biological activities, specific, validated molecular interactions for this particular compound are not well-documented.

Our extensive search of scientific databases and research articles did not yield specific studies detailing the primary molecular targets of this compound or experimental data validating its mechanism of action. The existing literature primarily focuses on the isolation and structural elucidation of this compound and related compounds, with limited investigation into their specific cellular and molecular interactions.

Without established and validated primary molecular targets, a comparison guide with other alternatives, including detailed experimental protocols and quantitative data, cannot be accurately generated. The core requirements of data presentation in structured tables and the visualization of signaling pathways are contingent on the availability of this fundamental information.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, the immediate and critical next step is to undertake foundational research to identify its molecular targets. The following experimental approaches are recommended for this purpose.

Recommended Experimental Workflow for Target Identification

To elucidate the molecular targets of this compound, a systematic and multi-pronged approach is necessary. The following workflow outlines key experimental strategies that can be employed:

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis & In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., cell viability, apoptosis assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies potential interacting proteins computational_docking In Silico Target Prediction (Computational Docking) phenotypic_screening->computational_docking Suggests potential binding targets pull_down Pull-down Assays (with biotinylated this compound) affinity_chromatography->pull_down Confirms direct interaction enzymatic_assays In Vitro Enzymatic/Binding Assays computational_docking->enzymatic_assays Validates predicted binding and activity cet_sa Cellular Thermal Shift Assay (CETSA) pull_down->cet_sa Confirms target engagement in cells pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cet_sa->pathway_analysis sirna siRNA/CRISPR-Cas9 Knockdown enzymatic_assays->sirna Confirms target necessity for cellular effect sirna->pathway_analysis animal_models In Vivo Studies (Xenograft models, etc.) pathway_analysis->animal_models Validates therapeutic relevance

Figure 1. Recommended experimental workflow for the identification and validation of the molecular targets of this compound.

Detailed Methodologies for Key Experiments

1. Affinity Chromatography-Mass Spectrometry:

  • Protocol: this compound would first be chemically modified to be immobilized on a solid support, such as agarose beads. A cellular lysate is then passed over this this compound-coupled matrix. Proteins that bind to this compound will be retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

2. Cellular Thermal Shift Assay (CETSA):

  • Protocol: This method assesses the thermal stability of proteins in the presence and absence of a ligand (this compound). Cells or cell lysates are treated with this compound and then subjected to a temperature gradient. The principle is that a protein bound to its ligand will be more thermally stable and thus less likely to denature and aggregate at elevated temperatures. The soluble fraction of the target protein at different temperatures can be quantified by Western blotting or mass spectrometry to determine a shift in its melting curve upon this compound binding.

3. siRNA/CRISPR-Cas9 Knockdown:

  • Protocol: To confirm that the identified target is responsible for the observed biological effects of this compound, its expression can be transiently knocked down using small interfering RNA (siRNA) or permanently knocked out using CRISPR-Cas9 gene editing. If the cellular response to this compound is diminished or abolished in the knockdown/knockout cells compared to control cells, it provides strong evidence that the protein is a key molecular target.

Until such fundamental research is conducted and published, a comprehensive and data-driven comparison guide on the molecular targets of this compound cannot be developed. The scientific community is encouraged to pursue these avenues of investigation to unlock the full therapeutic potential of this natural compound.

A Comparative Analysis of Bivittoside B and Ouabain on Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research concerning the cellular effects of Bivittoside B compared to the well-documented cardiac glycoside, Ouabain. While Ouabain's impact on cell signaling has been extensively studied, data on this compound's mechanism of action at the cellular level is currently not available in the public domain. This guide, therefore, presents a detailed overview of Ouabain's effects on key signaling pathways, alongside a statement on the lack of comparable data for this compound.

Introduction to the Compounds

Ouabain is a naturally occurring cardiac glycoside that has been used for centuries and is a well-characterized inhibitor of the Na+/K+-ATPase pump.[1][2][3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Ouabain's interaction with this pump has profound effects on cellular function, leading to its investigation for various therapeutic applications, including the treatment of congestive heart failure and certain arrhythmias.[2]

This compound is a significantly less studied compound. Publicly available scientific databases primarily provide its chemical structure and identifiers, with a notable absence of experimental data on its biological activity, particularly concerning its effects on cell signaling pathways.

Comparative Analysis of Effects on Cell Signaling Pathways

Due to the lack of available research on this compound's influence on cell signaling, a direct comparative analysis with Ouabain is not feasible at this time. The following sections provide a detailed summary of the known effects of Ouabain.

Ouabain's Mechanism of Action and Impact on Cell Signaling

Ouabain's primary molecular target is the α-subunit of the Na+/K+-ATPase. Its binding inhibits the pump's activity, leading to a cascade of downstream cellular events.

Inhibition of Na+/K+-ATPase and Ion Gradient Disruption

The fundamental action of Ouabain is the inhibition of the Na+/K+-ATPase, an enzyme responsible for pumping three sodium ions out of the cell and two potassium ions into the cell.[1] This inhibition leads to an increase in the intracellular sodium concentration. The altered sodium gradient subsequently affects the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1]

Experimental Protocol: Measurement of Intracellular Ion Concentrations

Objective: To determine the effect of Ouabain on intracellular sodium and calcium levels.

Methodology:

  • Cell Culture: Culture appropriate cells (e.g., cardiac myocytes, renal tubular cells) on glass coverslips suitable for microscopy.

  • Fluorescent Dye Loading:

    • For intracellular sodium ([Na+]i), load cells with a sodium-sensitive fluorescent dye (e.g., SBFI-AM).

    • For intracellular calcium ([Ca2+]i), load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Before adding Ouabain, acquire baseline fluorescence measurements using a fluorescence microscope or a plate reader.

  • Ouabain Treatment: Add Ouabain at the desired concentration to the cell culture medium.

  • Time-Lapse Imaging/Measurement: Record the changes in fluorescence intensity over time.

  • Calibration and Data Analysis: Calibrate the fluorescence signals to absolute ion concentrations using appropriate ionophores (e.g., gramicidin for Na+, ionomycin for Ca2+). Analyze the data to quantify the change in intracellular ion concentrations following Ouabain treatment.

Activation of Intracellular Signaling Cascades

Beyond its effects on ion homeostasis, Ouabain binding to Na+/K+-ATPase initiates a complex network of intracellular signaling pathways, often independent of significant changes in bulk intracellular sodium and calcium concentrations. The Na+/K+-ATPase acts as a signal transducer, interacting with neighboring proteins to activate downstream cascades.

Ouabain binding can induce the activation of Src, a non-receptor tyrosine kinase. This activation is an early event in Ouabain-induced signaling.

Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the autophosphorylation of the receptor and the initiation of its downstream signaling pathways.

The transactivation of EGFR can lead to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway is crucial in regulating cellular processes like proliferation, differentiation, and survival.

Ouabain has also been shown to activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

Objective: To assess the activation of key signaling proteins in response to Ouabain treatment.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Ouabain at various concentrations and time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Src, phospho-EGFR, phospho-ERK, phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of the respective signaling molecules.

Data Presentation: Effects of Ouabain on Cell Signaling

Signaling PathwayKey Protein ActivatedUpstream Activator(s)Downstream Effects
Src Kinase Pathway c-SrcNa+/K+-ATPaseEGFR transactivation, activation of other downstream pathways
EGFR Pathway EGFRc-SrcActivation of Ras/Raf/MEK/ERK and PI3K/Akt pathways
MAPK/ERK Pathway ERK1/2 (p42/44 MAPK)Ras/Raf/MEKRegulation of gene expression, cell proliferation, and differentiation
PI3K/Akt Pathway Akt (Protein Kinase B)PI3KPromotion of cell survival, inhibition of apoptosis

Visualizing Ouabain's Signaling Network

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase binds & inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Src Src NaK_ATPase->Src activates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via NCX Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Ca_in->Cellular_Responses EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses

Caption: Ouabain-induced signaling pathways.

Conclusion

Ouabain is a potent modulator of cellular signaling, primarily through its interaction with the Na+/K+-ATPase. This interaction not only disrupts ion gradients but also triggers a complex network of intracellular signaling cascades, including the Src/EGFR/MAPK and PI3K/Akt pathways. These pathways play critical roles in fundamental cellular processes.

In stark contrast, the scientific literature currently lacks the necessary experimental data to delineate the effects of this compound on any cell signaling pathways. Therefore, a comparative study is impossible at this juncture. Further research is imperative to elucidate the biological activity and mechanism of action of this compound to understand its potential physiological and pharmacological roles. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to enable future comparative analyses.

References

Assessing the Target Specificity of Bivittoside B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the target specificity of Bivittoside B, a marine-derived cardiac glycoside. Due to the limited direct experimental data on this compound, this document outlines a comparative approach, leveraging established methodologies and data from well-characterized cardiac glycosides like Digoxin and Ouabain to guide future research.

This compound, a triterpene glycoside isolated from sea cucumbers, belongs to the broader class of cardiac glycosides. These compounds are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump. However, the human Na+/K+-ATPase exists as multiple isoforms with distinct tissue distributions and physiological roles, making isoform selectivity a critical determinant of a drug's therapeutic index and side-effect profile. Furthermore, off-target interactions can contribute to both therapeutic and adverse effects. This guide details the experimental workflows necessary to characterize the target specificity of this compound.

On-Target Specificity: Na+/K+-ATPase Isoform Selectivity

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme crucial for maintaining electrochemical gradients across cell membranes. Humans express four isoforms of the catalytic α-subunit (α1, α2, α3, and α4). The differential expression of these isoforms in various tissues underlies the diverse physiological and toxicological effects of cardiac glycosides. For instance, the α1 isoform is ubiquitously expressed, while the α2 isoform is prominent in cardiac and smooth muscle, and the α3 isoform is primarily found in neuronal tissues.[1] Therefore, determining the inhibitory potency of this compound against each of these isoforms is paramount.

Comparative Inhibitory Potency (IC50) on Na+/K+-ATPase Isoforms

To quantify the isoform selectivity of this compound, its half-maximal inhibitory concentration (IC50) against purified human Na+/K+-ATPase α1, α2, and α3 isoforms should be determined and compared with known cardiac glycosides.

CompoundNa+/K+-ATPase α1 IC50 (nM)Na+/K+-ATPase α2 IC50 (nM)Na+/K+-ATPase α3 IC50 (nM)α1/α2 Selectivity Ratioα1/α3 Selectivity Ratio
This compound Data to be determinedData to be determinedData to be determinedCalculated from dataCalculated from data
DigoxinReported values varyReported values varyReported values vary~0.25 - 1~1
OuabainReported values varyReported values varyReported values vary~2.5~1

Note: Reported IC50 values for Digoxin and Ouabain can vary depending on the experimental conditions (e.g., K+ concentration). It is crucial to perform these experiments under identical, standardized conditions for valid comparison.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

A colorimetric ATPase activity assay is a standard method to determine the IC50 values. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Purified human Na+/K+-ATPase α1, α2, and α3 isoforms

  • This compound, Digoxin, and Ouabain stock solutions

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution

  • Malachite Green reagent for phosphate detection

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound, Digoxin, and Ouabain in the assay buffer.

  • In a 96-well plate, add a constant amount of each purified Na+/K+-ATPase isoform to separate wells.

  • Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a saturating concentration of ATP to all wells.

  • Incubate at 37°C for a defined period (e.g., 30 minutes) during which the enzyme reaction is linear.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of ~620-660 nm using a plate reader.

  • The amount of Pi released is proportional to the enzyme activity.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound against each isoform.

experimental_workflow_ATPase_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_isoforms Purified Na+/K+-ATPase Isoforms (α1, α2, α3) plate_setup Combine Isoforms and Compounds in 96-well Plate prep_isoforms->plate_setup prep_compounds Serial Dilutions of This compound, Digoxin, Ouabain prep_compounds->plate_setup pre_incubation Pre-incubate (37°C, 15 min) plate_setup->pre_incubation reaction_start Add ATP to Initiate Reaction pre_incubation->reaction_start incubation Incubate (37°C, 30 min) reaction_start->incubation reaction_stop Add Malachite Green to Stop Reaction incubation->reaction_stop read_plate Measure Absorbance (~640 nm) reaction_stop->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_ic50 Plot Inhibition vs. Concentration and Determine IC50 calculate_inhibition->plot_ic50

Workflow for Na+/K+-ATPase Inhibition Assay.

Off-Target Specificity Assessment

Identifying potential off-target interactions is crucial for a comprehensive safety and efficacy profile of a drug candidate. A broad, unbiased screening approach is recommended to identify unforeseen molecular targets of this compound.

Kinase Selectivity Profiling

Cardiac glycosides have been reported to modulate the activity of various kinases, including Src kinase, which can influence downstream signaling pathways. A kinase selectivity panel assay can reveal the effect of this compound on a wide range of human kinases.

Kinase TargetThis compound (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)
SrcData to be determined>95%
AblData to be determined>95%
EGFRData to be determined>95%
VEGFR2Data to be determined>95%
... (representative panel)Data to be determinedData to be determined

Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Experimental Protocol: Kinase Profiling Assay

Commercially available kinase profiling services typically utilize radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.

General Procedure:

  • This compound is incubated with a panel of purified, active human kinases.

  • A kinase-specific substrate and ATP (often radiolabeled [γ-33P]ATP) are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • The percentage of inhibition of each kinase by this compound is calculated relative to a control reaction without the compound.

Broad Off-Target Profiling using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Workflow:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by quantitative proteomics (e.g., mass spectrometry) to identify proteins that are stabilized by this compound at elevated temperatures.

  • Data Analysis: Proteins showing a significant thermal shift in the presence of this compound are considered potential off-targets.

experimental_workflow_CETSA cluster_cell_prep Cellular Treatment cluster_thermal_shift Thermal Denaturation cluster_proteomics Proteomic Analysis cell_culture Intact Cells treatment Treat with this compound or Vehicle cell_culture->treatment heating Heat at a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation soluble_fraction Soluble Protein Fraction centrifugation->soluble_fraction ms_analysis Quantitative Mass Spectrometry soluble_fraction->ms_analysis data_analysis Identify Proteins with Significant Thermal Shift ms_analysis->data_analysis

Workflow for Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to elevated intracellular calcium. This increase in calcium is the primary mechanism for the positive inotropic effect of these drugs on the heart. However, Na+/K+-ATPase also functions as a signaling scaffold, and its interaction with cardiac glycosides can trigger various downstream signaling cascades independent of the ion pumping inhibition. These pathways can include the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK pathway.

signaling_pathway Bivittoside_B This compound NaK_ATPase Na+/K+-ATPase Bivittoside_B->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Pumping Inhibition EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Effects Cellular Effects (e.g., Contraction, Gene Expression) ERK->Cellular_Effects NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Ca_in->Cellular_Effects

Proposed Signaling Pathways of this compound.

By undertaking the comprehensive experimental plan outlined in this guide, researchers can systematically elucidate the on-target and off-target specificity of this compound. This will not only provide a deeper understanding of its biological effects but also critically inform its potential development as a therapeutic agent. The comparative approach with well-characterized cardiac glycosides will be essential for contextualizing the findings and making informed decisions about the future of this compound in drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Bivittoside B with appropriate personal protective equipment (PPE). Saponins, as a class of chemical compounds, can have toxic effects.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield should be worn to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative disposal parameters are not available. The following table summarizes the known information regarding saponins, which should be considered when handling and disposing of this compound.

ParameterGuidelineCitation
Toxicity Saponins can be toxic, particularly to cold-blooded organisms.[1]
Environmental Hazard Avoid release to the environment. Do not empty into drains.[2]
Waste Classification May be classified as dangerous waste.[2]
Container Requirements Use approved and properly labeled packaging for waste.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, leak-proof, and clearly labeled container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible waste mixing can lead to hazardous reactions.

2. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from general laboratory traffic and incompatible chemicals.

4. Final Disposal:

  • Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the EHS office or contractor with all necessary information regarding the waste composition.

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [2]

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste, which is applicable to this compound.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal start Generate this compound Waste solid_waste Solid Waste (e.g., contaminated consumables) start->solid_waste Segregate liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste Segregate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup final_disposal Proper Disposal via Authorized Facility ehs_pickup->final_disposal

Caption: General workflow for the proper disposal of this compound waste.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Bivittoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Bivittoside B. The following procedures are based on the known hazards associated with saponins, the chemical class to which this compound belongs, and are intended to ensure the safety of laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended due to the potential for cytotoxicity and irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the required equipment for various laboratory procedures.

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting (Solid) Safety Goggles2 pairs of Nitrile GlovesLab Coat (fully buttoned)N95 or higher Respirator
Solubilizing/Diluting Safety Goggles with Face Shield2 pairs of Nitrile GlovesLab Coat (fully buttoned)Chemical Fume Hood
Cell Culture/In Vitro Assays Safety GlassesNitrile GlovesLab Coat (fully buttoned)Biosafety Cabinet (Class II)
Spill Cleanup Safety Goggles with Face ShieldHeavy-duty Nitrile GlovesDisposable GownN95 or higher Respirator

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

Figure 1: this compound Handling Workflow A 1. Preparation - Don appropriate PPE - Prepare workspace in a designated area (e.g., fume hood) B 2. Weighing/Aliquoting - Use a dedicated, calibrated balance - Handle as a powder in a fume hood or ventilated enclosure A->B Proceed with caution C 3. Solubilization - Add solvent slowly to the solid - Vortex or sonicate to dissolve B->C D 4. Experimental Use - Perform all manipulations in a biosafety cabinet for cell-based assays - Clearly label all solutions C->D E 5. Decontamination - Wipe down all surfaces with 70% ethanol - Decontaminate all equipment used D->E F 6. Waste Disposal - Dispose of all contaminated materials as hazardous waste E->F G 7. Doffing PPE - Remove PPE in the correct order to avoid self-contamination F->G

Figure 1: this compound Handling Workflow

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Procedure
Unused Solid this compound Labeled Hazardous Chemical Waste ContainerDispose of through the institution's hazardous waste program.
Contaminated Labware (pipette tips, tubes, etc.) Hazardous Waste Bag (double-bagged)Collect in a designated, labeled hazardous waste bag within the work area.
Contaminated Liquid Waste Labeled Hazardous Liquid Waste ContainerCollect all liquid waste containing this compound in a sealed, labeled container.
Contaminated PPE Hazardous Waste Bag (double-bagged)Dispose of all gloves, gowns, and other disposable PPE as hazardous waste.

Experimental Protocols: General Safety Precautions

While specific experimental protocols will vary, the following safety measures should be integrated into all procedures involving this compound.

Working with Solid this compound:

  • Ventilation: Always handle solid this compound in a certified chemical fume hood or a powder containment hood to avoid inhalation of airborne particles.

  • Static Electricity: Use an anti-static gun or ionizer when weighing to prevent dispersal of the powder.

  • Tool Designation: Use dedicated spatulas and weigh boats for handling this compound to prevent cross-contamination.

Working with Solubilized this compound:

  • Secondary Containment: When transporting or storing solutions of this compound, use secondary containers to mitigate spills.

  • Labeling: All containers holding this compound solutions must be clearly labeled with the chemical name, concentration, solvent, and hazard warnings.

  • Aerosol Prevention: Avoid activities that can generate aerosols, such as vigorous shaking or vortexing outside of a containment device.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

This guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of hazardous materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.